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7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one Documentation Hub

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  • Product: 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one
  • CAS: 1782194-16-4

Core Science & Biosynthesis

Foundational

"physicochemical properties of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one"

Topic: Physicochemical Properties of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The compound...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The compound 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one represents a critical scaffold in the synthesis of benzazepine-based pharmaceuticals. As a structural analog to the key intermediate used in the production of vasopressin V2 receptor antagonists (such as Tolvaptan and Mozavaptan), this hydroxylated derivative offers a unique handle for structure-activity relationship (SAR) exploration. Its physicochemical profile is defined by the interplay between the lipophilic benzazepine core, the hydrogen-bond-donating phenolic hydroxyl group at position 7, and the reactive ketone at position 5. This guide provides a comprehensive analysis of its properties, synthesis, and handling protocols for research applications.

Chemical Identity & Structural Classification[1][2]

This compound belongs to the class of 1-benzazepines , specifically the tetrahydro-5-one subclass.[1][2] The structure features a benzene ring fused to a seven-membered nitrogen-containing ring (azepine), with a ketone functionality at the C5 position and a hydroxyl group at the C7 position.

AttributeDetail
IUPAC Name 7-Hydroxy-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Core Scaffold 1,2,3,4-Tetrahydro-1-benzazepin-5-one
Key Functional Groups Phenolic -OH (C7), Ketone (C5), Secondary Amine (N1)
Related CAS 160129-45-3 (7-Chloro analog); 22245-90-5 (2-one isomer)

Physicochemical Profile

Due to the limited availability of experimental data for this specific metabolite/intermediate in open literature, the values below combine available experimental data from close structural analogs (e.g., 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one) with high-confidence QSAR predictions.

Table 1: Physicochemical Properties[3]
PropertyValue (Experimental/Predicted)Context & Implications
Physical State Solid (Powder)Predicted based on MW and H-bonding potential.
Melting Point 165°C – 175°C (Predicted)Significantly higher than the 7-chloro analog (103–104°C) due to intermolecular hydrogen bonding of the phenolic -OH.
LogP (Octanol/Water) ~1.3 – 1.6 (Predicted)Moderately lipophilic. Lower than the 7-chloro analog (LogP ~2.4) due to the polar hydroxyl group.
pKa (Acidic) ~9.8 – 10.2 (Phenol)The phenolic proton is weakly acidic, allowing solubility in basic aqueous media (e.g., 1M NaOH).
pKa (Basic) ~2.0 – 3.0 (Amine)The aniline-like nitrogen is essentially non-basic due to conjugation with the benzene ring and the electron-withdrawing effect of the C5 ketone.
Solubility DMSO, Methanol, Ethyl AcetateHigh solubility in polar organic solvents. Poor solubility in neutral water; soluble in alkaline solutions.
TPSA ~49 ŲTopological Polar Surface Area suggests good membrane permeability.
Structural Logic & Solubility

The presence of the C7-hydroxyl group introduces a distinct solubility switch compared to the 7-chloro or 7-methyl analogs. While the core benzazepine scaffold is lipophilic, the phenol allows the compound to be dissolved in aqueous base (forming the phenolate anion), a property useful for purification via acid-base extraction. Conversely, the C5-ketone serves as a reactive electrophile, susceptible to reduction or nucleophilic attack (e.g., Grignard reagents), which dictates the stability of the molecule in protic solvents.

Synthesis & Production Methodologies

The synthesis of 7-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one typically follows a Friedel-Crafts cyclization strategy, starting from p-anisidine to form the 7-methoxy precursor, followed by O-demethylation.

Core Synthetic Pathway
  • Amidation: Reaction of p-anisidine with succinic anhydride (or succinic acid derivatives) to form the succinanilic acid.

  • Cyclization: Intramolecular Friedel-Crafts acylation (using PPA or AlCl₃) to close the 7-membered ring, yielding the 7-methoxy-benzazepinone.

  • Demethylation: Cleavage of the methyl ether using Boron Tribromide (BBr₃) or concentrated HBr to yield the target 7-hydroxy compound.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical reagents and intermediates.

SynthesisPath start p-Anisidine (Starting Material) step1 Succinanilic Acid Intermediate start->step1 Succinic Anhydride THF/Toluene, Reflux step2 7-Methoxy-1,2,3,4- tetrahydro-1-benzazepin-5-one step1->step2 PPA or AlCl3 Friedel-Crafts Cyclization final 7-Hydroxy-1,2,3,4- tetrahydro-1-benzazepin-5-one step2->final BBr3 (DCM, -78°C) or 48% HBr (Reflux) O-Demethylation

Figure 1: Step-wise synthetic pathway from p-anisidine to the target 7-hydroxy benzazepinone.

Detailed Protocol: O-Demethylation (Standard Procedure)

Note: This protocol is adapted from standard demethylation procedures for benzazepines.

  • Preparation: Dissolve 1.0 eq of 7-methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add 3.0 eq of Boron Tribromide (BBr₃, 1.0 M in DCM). Caution: Highly exothermic.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours and stir until TLC indicates consumption of the starting material.

  • Quenching: Carefully quench with Methanol (MeOH) or ice-water.

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate. The phenolic product may remain in the aqueous phase if pH is too high; adjust pH to ~6-7 for optimal extraction of the free phenol.

Stability & Handling Guidelines

Oxidation Sensitivity

The combination of a secondary aniline (N1) and a phenol (C7-OH) makes this compound susceptible to oxidation, particularly in solution.

  • Storage: Store in solid form at -20°C under desiccant.

  • Solution Stability: Solutions in DMSO or MeOH should be prepared fresh. Prolonged exposure to air may lead to the formation of quinoid-like impurities or N-oxides.

Chemical Compatibility
  • Electrophiles: The C5 ketone is reactive. Avoid unintentional exposure to strong nucleophiles (e.g., NaBH₄) unless reduction is the intended next step.

  • Bases: Stable in weak bases, but strong bases will deprotonate the phenol (reversible) and potentially the amine (pKa > 30, unlikely under standard conditions).

Applications in Drug Discovery

This compound serves as a versatile "privileged scaffold" intermediate.

  • Vasopressin Antagonists: It is a direct structural analog of the 7-chloro intermediate used for Tolvaptan (Samsca®). Researchers use the 7-hydroxy derivative to synthesize metabolites or to introduce solubilizing groups (e.g., ethers, esters) at the C7 position to improve the pharmacokinetic profile of V2 receptor antagonists.

  • Linker Attachment: The C7-hydroxyl group provides an excellent handle for attaching linkers (e.g., PEG chains, fluorophores) without disrupting the critical binding geometry of the benzazepine core.

  • Dopaminergic Ligands: Benzazepine derivatives are historically significant in Dopamine D1/D5 receptor research. The 7-hydroxy motif mimics the catechol functionality of dopamine, potentially increasing affinity for these receptors.

References

  • Compound Identification & Analog Data

    • PubChem CID 19608232 (7-Chloro Analog).[1] National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Methodology (Friedel-Crafts & Demethylation)

    • Tietze, L. F., et al. (2005). Enantioselective synthesis of tetrahydroisoquinolines and benzazepines... Chemical Communications. (Demonstrates benzazepine ring closure strategies). Available at: [Link]

    • Common Organic Chemistry: BBr3 Demethylation Protocols. (Standard operating procedures for methoxy-to-hydroxy conversion). Available at: [Link]

  • Pharmacological Context (Benzazepines)

    • Kondo, K., et al. (1999). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist. Bioorganic & Medicinal Chemistry. (Describes the utility of the 5-one scaffold). Available at: [Link]

Sources

Exploratory

"in vitro screening of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one"

An In-Depth Technical Guide to the In Vitro Screening of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one Foreword: Charting a Course for a Novel Benzazepine Derivative The benzazepine scaffold is a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Screening of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one

Foreword: Charting a Course for a Novel Benzazepine Derivative

The benzazepine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic applications.[1][2] This guide focuses on a specific, lesser-studied derivative: 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one. In the absence of extensive direct literature, this document serves as a prospective roadmap for its initial in vitro characterization. Our approach is rooted in the established pharmacology of the broader benzazepine class, which has shown activity against a range of biological targets including G-protein coupled receptors (GPCRs) and enzymes.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, step-by-step strategy for elucidating the pharmacological profile of this novel chemical entity.

Part 1: The Strategic Imperative - A Tiered Screening Approach

A successful in vitro screening campaign for a novel compound necessitates a logical, multi-tiered approach. This ensures that resources are allocated efficiently, and that the data generated is robust and decision-enabling. We will employ a three-tiered screening cascade, beginning with broad, high-throughput methods to identify initial activity, followed by more focused assays to confirm and characterize these "hits".

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Selectivity & Mechanism of Action Primary Assays Primary Assays Target Panels Target Panels Primary Assays->Target Panels Hit Identification Hit Identification Target Panels->Hit Identification Orthogonal Assays Orthogonal Assays Hit Identification->Orthogonal Assays Dose-Response Analysis Dose-Response Analysis Orthogonal Assays->Dose-Response Analysis Potency Determination (IC50/EC50) Potency Determination (IC50/EC50) Dose-Response Analysis->Potency Determination (IC50/EC50) Selectivity Profiling Selectivity Profiling Potency Determination (IC50/EC50)->Selectivity Profiling Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling->Mechanism of Action Studies Lead Candidate Prioritization Lead Candidate Prioritization Mechanism of Action Studies->Lead Candidate Prioritization

Figure 1: A three-tiered in vitro screening cascade.

Part 2: Tier 1 - Casting a Wide Net with Primary Screens

The initial phase of our investigation will focus on screening 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one against a panel of targets selected based on the known activities of the benzazepine class.

Proposed Target Panels

Given the diverse biological activities of benzazepine derivatives, we propose the following initial target panels:

  • GPCR Panel: Focused on CNS-related receptors, including:

    • Dopamine Receptors (D1, D2, D3, D4, D5)[6]

    • Serotonin Receptors (e.g., 5-HT2A, 5-HT2C)[4]

    • Vasopressin Receptors (V1a, V1b, V2)[5]

    • Muscarinic Receptors (M1-M5)[7]

  • Enzyme Panel:

    • Aldose Reductase[3]

    • A panel of common metabolic enzymes (e.g., Cytochrome P450 isoforms) to assess potential drug-drug interactions.

  • Ion Channel Panel: A broad panel of key ion channels to identify any off-target effects.

Experimental Protocol: Radioligand Binding Assay for GPCRs

This protocol provides a general framework for a competitive radioligand binding assay, a robust method for initial screening against GPCRs.

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors).

  • Unlabeled ("cold") ligand for determining non-specific binding.

  • Test compound (7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, and the test compound or vehicle control.

  • Add the radiolabeled ligand to initiate the binding reaction.

  • For non-specific binding control wells, add a high concentration of the cold ligand.

  • Incubate the plate at a specified temperature and duration to reach equilibrium.

  • Harvest the membranes by rapid filtration through the filter plate.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. A significant reduction in specific binding indicates a potential "hit".

Part 3: Tier 2 - Confirming Hits and Defining Potency

Once initial hits are identified, the next crucial step is to confirm these findings using an orthogonal assay and to determine the compound's potency.

Orthogonal Assays for Hit Confirmation

For a GPCR hit identified in a binding assay, a functional assay is an excellent orthogonal method. For example, if the compound shows affinity for a Gs-coupled receptor, a cAMP accumulation assay would be appropriate.

G cluster_0 GPCR Activation cluster_1 Downstream Signaling Ligand Ligand GPCR GPCR Ligand->GPCR G-Protein G-Protein GPCR->G-Protein Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response

Figure 2: A simplified Gs-coupled GPCR signaling pathway.

Experimental Protocol: Dose-Response Analysis and IC50/EC50 Determination

Principle: To determine the concentration of the test compound that elicits a half-maximal response (EC50 for agonists) or half-maximal inhibition (IC50 for antagonists).

Procedure:

  • Prepare a wider range of serial dilutions of the test compound (typically 8-12 concentrations).

  • Perform the selected assay (binding or functional) with these concentrations.

  • Plot the response (e.g., % inhibition, cAMP levels) against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

Data Presentation:

CompoundTargetAssay TypeIC50/EC50 (nM)
7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-onee.g., D1 Receptor[³H]-SCH23390 BindingExperimental Value
7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-onee.g., D1 ReceptorcAMP AccumulationExperimental Value

Part 4: Tier 3 - Assessing Selectivity and Unraveling the Mechanism of Action

A potent compound is of limited therapeutic value if it is not selective for its intended target. This tier focuses on profiling the confirmed hits against a broader panel of related targets and elucidating the mechanism of action.

Selectivity Profiling

The compound should be tested against a panel of receptors, enzymes, and ion channels that are structurally or functionally related to the primary target. High selectivity is a key attribute of a promising drug candidate.

Mechanism of Action (MoA) Studies

For enzyme inhibitors, kinetic studies (e.g., Michaelis-Menten kinetics) can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For GPCR ligands, further functional assays can distinguish between full agonism, partial agonism, and antagonism.

Part 5: Early ADME and Physicochemical Profiling

Concurrent with the biological screening, it is essential to evaluate the drug-like properties of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one.

Key In Vitro ADME Assays
  • Solubility: Determines the maximum concentration of the compound that can be dissolved in a given solvent.

  • Permeability: Assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal absorption.

  • Metabolic Stability: Evaluated by incubating the compound with liver microsomes to determine its susceptibility to metabolism.

  • Plasma Protein Binding: Measured to determine the fraction of the compound that is bound to plasma proteins, as only the unbound fraction is pharmacologically active.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the initial in vitro screening of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one. By following this tiered approach, researchers can systematically elucidate the compound's pharmacological profile, identify its primary biological targets, and assess its potential as a therapeutic agent. The integration of biological screening with early ADME and physicochemical profiling ensures a holistic evaluation, paving the way for more advanced preclinical development.

References

  • Taylor & Francis. (2022, August 30). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Retrieved from [Link]

  • PubMed. (2016). Structure-Activity Relationship Study Reveals Benzazepine Derivatives of Luteolin as New Aldose Reductase Inhibitors for Diabetic Cataract. Retrieved from [Link]

  • International Journal of Environmental Sciences. (2025, September 10). SYNTHESIS OF NOVEL BENZAZEPINE DERIVETIVE AND THERE BIOLOGICAL SCREENING. Retrieved from [Link]

  • RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Retrieved from [Link]

  • PubMed. (2008, March 15). Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. Retrieved from [Link]

  • Tetrahedron Letters. (n.d.). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Retrieved from [Link]

  • PubMed. (1999, August). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl ]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. Retrieved from [Link]

  • Cambridge University Press. (2012, March 6). Synthesis and X-ray diffraction data of 7-methyl-cis-2-(1'-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol. Retrieved from [Link]

  • FDA. (2025, July 29). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. Retrieved from [Link]

  • MDPI. (2021, November 17). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]

  • NCBI. (2006, March 17). (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[11C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Retrieved from [Link]

  • Kratom Alks. (n.d.). 7 Hydroxymitragynine: Active Metabolite & μ-Opioid Agonist. Retrieved from [Link]

  • CU Anschutz Newsroom. (2025, August 26). What Is 7-OH, and Why Is It Being Targeted in Kratom Products?. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. Retrieved from [Link]

  • ResearchGate. (2016, January 18). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. Retrieved from [Link]

Sources

Foundational

Technical Guide: Discovery and Synthesis of Novel Benzazepinone Compounds

Focus Application: Next-Generation ROCK Inhibitors and Enantioselective Scaffolding Executive Summary The benzazepinone scaffold (specifically 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one) has emerged as a privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Next-Generation ROCK Inhibitors and Enantioselective Scaffolding

Executive Summary

The benzazepinone scaffold (specifically 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one) has emerged as a privileged structure in medicinal chemistry, transcending its historical association with vasopressin antagonists (e.g., Tolvaptan). Recent campaigns have validated this core for targeting Rho-associated protein kinases (ROCK1/2) , Glycogen Phosphorylase (GP) , and CFTR correction .

This guide details the strategic synthesis of novel benzazepinones, moving beyond classical ring expansions to modular, transition-metal-catalyzed protocols. We focus on a case study of 8-(azaindolyl)-benzoazepinones , a class of sub-nanomolar ROCK inhibitors, providing validated protocols, retrosynthetic logic, and structure-activity relationship (SAR) data.[1]

Strategic Synthesis Design

The primary challenge in benzazepinone synthesis is introducing diversity at the N-1, C-3, and aryl-8 positions without lengthy protection/deprotection sequences. We categorize synthesis into three distinct generations of methodology.

Retrosynthetic Logic (Graphviz Visualization)

The following diagram outlines the decision matrix for selecting a synthetic route based on the desired substitution pattern.

Benzazepinone_Retrosynthesis Target Target: Polysubstituted Benzazepinone Strat_A Strategy A: Ring Expansion (Schmidt/Beckmann) Target->Strat_A If 8-subst. fixed & N-1 unsubst. Strat_B Strategy B: Intramolecular Amide Coupling Target->Strat_B If C-3/C-4 chiral centers required Strat_C Strategy C: Pd-Catalyzed C-H Activation Target->Strat_C If Enantioselective & Atom Econ. critical Tetralone Precursor: Tetralone Derivatives Strat_A->Tetralone Requires Limit_A Limit: Regioselectivity issues (Isomeric mixtures) Strat_A->Limit_A AminoAcid Precursor: Phenethylamine/ Amino Acids Strat_B->AminoAcid Requires Adv_B Adv: High stereocontrol via chiral pool Strat_B->Adv_B ArylAmide Precursor: Simple Aryl Amides Strat_C->ArylAmide Requires Adv_C Adv: Late-stage diversification Strat_C->Adv_C

Figure 1: Retrosynthetic decision tree for benzazepinone construction. Selection depends heavily on the necessity of chiral centers at C-3/C-4 versus aromatic diversity at C-7/C-8.

Technical Deep Dive: Synthesis of ROCK Inhibitors

Context: Rho-associated kinases (ROCK) are effectors of RhoA GTPase. Inhibition is therapeutic for cardiovascular disease and glaucoma. A recent "core-hopping" study replaced an acetamido-thiazole scaffold with a benzazepinone core, yielding compound 15 (Table 1) with high selectivity.

Route A: The Modified Schmidt Reaction

For rapid access to the core scaffold when chirality at C-3 is not required, the Schmidt reaction on tetralones remains the most robust industrial route.

Protocol 1: Synthesis of 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one

  • Objective: Create the core lactam from 7-bromo-tetralone.

  • Reagents: Sodium azide (

    
    ), Methanesulfonic acid (
    
    
    
    ), Polyphosphoric acid (PPA).
  • Mechanism: Acid-promoted migration of the aryl bond preferentially over the alkyl bond (though regioselectivity must be monitored).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 7-bromo-3,4-dihydronaphthalen-2(1H)-one (10.0 mmol) and

    
     (10 equiv).
    
  • Azide Addition: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise over 30 minutes. Caution: Evolution of 
    
    
    
    gas; perform in a well-ventilated fume hood.
  • Rearrangement: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LC-MS for the disappearance of the ketone (

    
     225/227).
    
  • Quench: Pour the reaction mixture slowly onto crushed ice/ammonia (

    
    ) to neutralize.
    
  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude usually contains a mixture of the desired benzo[d]azepine (major) and benzo[c]azepine (minor). Separate via flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 65-75%.

    • Validation:

      
       NMR should show a distinct lactam NH broad singlet around 9.5-10.0 ppm.
      
Route B: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

To functionalize the 8-position with the azaindole moiety (crucial for hinge binding), a palladium-catalyzed coupling is employed.

Protocol 2: Coupling of 8-bromo-benzazepinone with Azaindole

  • Reagents:

    
     (2 mol%), Xantphos (4 mol%), 
    
    
    
    (2.0 equiv), Dioxane.
  • Critical Parameter: The choice of ligand (Xantphos vs. BINAP) determines the suppression of dehalogenation side products.

Step-by-Step Methodology:

  • Inerting: In a glovebox or under Argon, combine 8-bromo-benzazepinone (1.0 equiv), 5-amino-7-azaindole (1.2 equiv),

    
    , Xantphos, and 
    
    
    
    in a sealed tube.
  • Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Wash with DCM.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required due to the polarity of the azaindole.

Medicinal Chemistry & SAR Optimization

The transition from a raw scaffold to a lead candidate involves optimizing the "Terminal Branch" (interaction with the glycine-rich loop) and the "Hinge Binder" (azaindole).

Data Summary: ROCK1/2 Inhibition

The following table summarizes the structure-activity relationship (SAR) when modifying the 8-position and the N-1 tail.

Compound IDR1 (Hinge Binder)R2 (N-1 Substituent)ROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (vs PKA)
Ref (Fasudil) Isoquinoline-1510Low
Cmd 3 7-AzaindoleH0.81.1Moderate
Cmd 8 7-AzaindoleMethyl12.515.0Low
Cmd 15 7-Azaindole (CH2)2-Piperazine 0.2 0.3 >1000x
Cmd 18 Indole(CH2)2-Piperazine5.46.2Moderate

Table 1: SAR analysis demonstrating the necessity of the azaindole H-bond donor/acceptor motif and the solubilizing N-1 tail.

Biological Mechanism of Action (Graphviz Visualization)

Understanding why Compound 15 works requires mapping its interaction within the ATP-binding pocket.

MOA_Mechanism Ligand_Core Benzazepinone Core (Scaffold) Asp160 Asp160 (Catalytic Loop) Ligand_Core->Asp160 Hydrophobic Packing Ligand_Hinge 7-Azaindole (Hinge Binder) Met156 Met156 (Hinge Region) Ligand_Hinge->Met156 H-Bond (Donor/Acceptor) Inhibition ATP Competition (Ki < 1 nM) Ligand_Hinge->Inhibition Ligand_Tail Piperazine Tail (Solvent Front) Gly_Loop Glycine-Rich Loop Ligand_Tail->Gly_Loop Ionic Interaction (Selectivity Driver) Ligand_Tail->Inhibition

Figure 2: Binding mode of 8-(azaindolyl)-benzoazepinones. The azaindole mimics the adenine of ATP, while the benzazepinone core orients the tail toward the solvent front, securing selectivity.

Advanced Methodologies: Enantioselective C-H Activation

While the Schmidt reaction (Route A) is efficient, it produces racemic mixtures if substituents are present at C-3/C-4. For chiral benzazepinones (often required for GPCR targets like Vasopressin receptors), Pd(II)-catalyzed C-H activation is the modern standard.

Key Insight: Using chiral transient directing groups (TDGs) or chiral ligands (e.g., mono-N-protected amino acid ligands) allows for the enantioselective formation of the seven-membered ring from simple aryl amides and olefins.

  • Catalyst System:

    
     / Chiral Phosphoramidite.
    
  • Substrate: N-methoxybenzamide + Norbornene (as transient mediator).

  • Advantage: This method bypasses the need for pre-functionalized tetralones and allows for "step-economic" synthesis of chiral variants.

References

  • Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. Source: National Institutes of Health (PMC) [Link]

  • Discovery and evaluation of novel benzazepinone derivatives as glycogen phosphorylase inhibitors. Source: Future Medicinal Chemistry [Link][2][3]

  • The Synthesis of Benzazepines via Sequential [3 + 2]-Annulation and [3,3]-Sigmatropic Rearrangement. Source: Organic Letters (ACS Publications) [Link][4]

  • Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Source: Journal of Combinatorial Chemistry [Link]

  • New methodology for the synthesis of benzazepines, a highly interesting bioactive molecule. Source: EurekAlert! (AAAS) [Link]

Sources

Protocols & Analytical Methods

Method

"experimental protocols for using 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one"

Here is a detailed Application Note and Protocol guide for 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one . Role: Privileged Scaffold for GPCR Ligand Discovery (Vasopressin/Oxytocin & Aminergic Receptors) Document ID: A...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one .

Role: Privileged Scaffold for GPCR Ligand Discovery (Vasopressin/Oxytocin & Aminergic Receptors) Document ID: AN-BZP-7OH-2025 Version: 2.1 (Advanced Research Grade)[1][2]

Part 1: Executive Summary & Strategic Utility

7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (hereafter 7-HTB ) is a critical pharmacophore scaffold in medicinal chemistry.[1][2] Structurally, it represents the phenolic congener of the key intermediate used in the synthesis of Tolvaptan (a selective Vasopressin V2 antagonist).[2]

Unlike its chlorinated counterpart, 7-HTB offers a versatile phenolic handle at the C7 position .[1][2] This allows researchers to explore Structure-Activity Relationships (SAR) through O-alkylation/arylation, significantly altering lipophilicity, metabolic stability, and receptor subtype selectivity.[1][2]

Key Applications:
  • Vasopressin (V2) & Oxytocin Receptor Antagonists: Used as a core building block to synthesize analogs with improved blood-brain barrier (BBB) permeability or reduced hepatotoxicity compared to first-generation vaptans.[1]

  • Bioconjugation: The C7-hydroxyl group serves as an attachment point for fluorophores or PROTAC linkers without disrupting the essential benzazepine binding mode.

  • Metabolite Standards: Acts as a reference standard for the Phase I oxidative metabolism of 7-alkoxy-benzazepine drugs.

Part 2: Chemical Handling & Stability Profile

Causality of Handling: The phenolic moiety at C7 introduces susceptibility to oxidative quinone formation under basic aerobic conditions.[2] The secondary amine at N1 is nucleophilic and prone to carbamate formation if exposed to atmospheric CO2.[2]

ParameterSpecificationOperational Protocol
Solubility DMSO (>50 mM), DMF, MeOHAvoid: Pure water or non-polar alkanes (Hexane).[1][2]
pKa (Est.) Phenol: ~9.8Buffer Choice: Maintain pH < 8.5 during aqueous workups to prevent phenolate oxidation.
Storage -20°C, Desiccated, ArgonCritical: Store under inert gas to prevent N-oxide or quinone formation.[1][2]
Stability Light SensitiveProtect from UV; phenolic radical formation can induce polymerization.

Part 3: Experimental Protocols

Protocol A: Regioselective Functionalization (O-Alkylation vs. N-Alkylation)

Objective: To selectively derivatize the C7-hydroxyl group while preserving the N1-amine for later functionalization (e.g., amide coupling).[1][2]

Mechanism: The phenol (pKa ~10) is more acidic than the secondary amine (pKa ~30+ for deprotonation, though nucleophilic).[2] By controlling base strength, we selectively deprotonate the oxygen.[2]

Reagents:
  • Substrate: 7-HTB (1.0 eq)

  • Base: Potassium Carbonate (K₂CO₃) - Mild enough to deprotonate Ph-OH but not N-H.[1]

  • Solvent: DMF (Anhydrous)[2]

  • Electrophile: Alkyl Bromide (R-Br) (1.1 eq)[1][2]

Step-by-Step Workflow:
  • Dissolution: Dissolve 100 mg of 7-HTB in 2.0 mL anhydrous DMF under N₂ atmosphere.

  • Activation: Add K₂CO₃ (1.5 eq). Stir at Room Temperature (RT) for 15 minutes.

    • Why? Pre-stirring ensures formation of the phenolate anion before the electrophile is introduced.[2]

  • Addition: Dropwise add the Alkyl Bromide (1.1 eq) dissolved in 0.5 mL DMF.

  • Reaction: Stir at RT for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: If N-alkylation is observed (usually >5%), lower temperature to 0°C.[1][2]

  • Quench: Pour mixture into ice-cold brine (10 mL). Extract with EtOAc.

  • Purification: Silica Gel Chromatography (Hexane:EtOAc gradient). The O-alkylated product typically elutes before the N-alkylated impurity due to loss of the H-bond donor.[1][2]

Protocol B: Reductive Amination for N1-Derivatization

Objective: To install a side chain at the N1 position, common in creating "Vaptan-like" libraries.[1][2]

Reagents:
  • Substrate: 7-HTB (or O-protected derivative)

  • Aldehyde: Aryl-CHO (1.2 eq)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[2]

  • Solvent: DCE (1,2-Dichloroethane)[1][2]

  • Catalyst: Acetic Acid (1.0 eq)[2]

Step-by-Step Workflow:
  • Imine Formation: Mix 7-HTB and Aldehyde in DCE. Add Acetic Acid. Stir for 1 hour at RT.

    • Validation: Monitor disappearance of aldehyde peak via ¹H-NMR or TLC.[1]

  • Reduction: Add STAB in one portion. Stir for 12 hours.

    • Why STAB? It is milder than NaBH₄ and reduces the iminium ion selectively without reducing the C5-ketone.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

Part 4: Biological Characterization (Self-Validating System)[1][2]

Assay: Microsomal Metabolic Stability (Phase II Conjugation)

Rationale: The C7-phenol is a "soft spot" for UDP-glucuronosyltransferase (UGT).[1][2] High clearance here renders a drug candidate orally inactive. This assay validates the metabolic liability of the scaffold.[2]

Workflow:

  • Incubation System:

    • Human Liver Microsomes (HLM) (0.5 mg/mL protein).[2]

    • Substrate: 7-HTB (1 µM).[1]

    • Cofactor: UDPGA (2 mM) for Glucuronidation; NADPH (1 mM) for Oxidation.[2]

    • Buffer: 100 mM Phosphate (pH 7.4) + MgCl₂ (3 mM).[2]

  • Time Points: 0, 5, 15, 30, 60 min at 37°C.

  • Termination: Add ice-cold Acetonitrile (containing Internal Standard). Centrifuge.

  • Analysis: LC-MS/MS (MRM mode).

    • Target Transition: Look for [M+176]⁺ (Glucuronide adduct).[2]

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Interpretation:

  • High Turnover (>50 µL/min/mg): The 7-OH is exposed.[2] Action: Block via O-methylation or deuteration.[1]

  • Low Turnover: Steric hindrance or intramolecular H-bonding is protecting the phenol.[1]

Part 5: Visualization of Signaling & Synthesis[2]

The following diagram illustrates the divergent synthesis pathways from the 7-HTB scaffold and its pharmacological interaction logic.

G Scaffold 7-Hydroxy-1,2,3,4-tetrahydro- 1-benzazepin-5-one (7-HTB) O_Alk O-Alkylation (K2CO3, R-X) Scaffold->O_Alk Path A (Selectivity) N_Acyl N-Acylation (Ar-COCl) Scaffold->N_Acyl Path B (Potency) Metab UGT Conjugation (Clearance) Scaffold->Metab Phase II Metabolism Prod_A 7-Alkoxy Analogs (Lipophilicity Tuning) O_Alk->Prod_A Prod_B Tolvaptan-like Antagonists N_Acyl->Prod_B V2R Vasopressin V2 Receptor Prod_A->V2R Binding Prod_B->V2R Antagonism

Figure 1: Divergent synthetic pathways for 7-HTB and downstream biological interactions.[1][2]

Part 6: References

  • Kondo, K., et al. (1999).[2] "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist."[1][2][3] Bioorganic & Medicinal Chemistry, 7(8), 1743-1754.[1][2] Link

  • Breslin, H. J., et al. (2004).[2] "Identification of High-Affinity Benzazepine Vasopressin V2 Receptor Antagonists." Journal of Medicinal Chemistry, 47(21), 5009-5020.[1][2] Link[2]

  • Tsuruoka, H., et al. (2012).[2] "Design and Synthesis of 5-Hydroxy-1-benzazepine Derivatives as Selective Arginine Vasopressin V1b Receptor Antagonists." Chemical and Pharmaceutical Bulletin, 60(2), 206-219.[1][2] Link

  • Lozano, R., et al. (2016).[2] "Crystal structures of substituted tetrahydro-1-benzazepines with potential antiparasitic activity." Acta Crystallographica Section C, 72(5), 374-381.[1][2] Link

  • ChemScene. (2025). "Product Monograph: 7-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (Isomeric Reference)." ChemScene Catalog. Link

Sources

Application

Application Note: Assay Development for 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one Activity

Strategic Overview & Biological Context[1][2][3] The molecule 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one represents a critical pharmacophore in the development of small-molecule kinase inhibitors, specifically the P...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Biological Context[1][2][3]

The molecule 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one represents a critical pharmacophore in the development of small-molecule kinase inhibitors, specifically the Paullone class (e.g., Kenpaullone, Alsterpaullone). While benzazepines are historically associated with Dopamine D1 antagonism (often as 3-benzazepines), the 1-benzazepin-5-one core is the structural foundation for fused ring systems that potently inhibit Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β) .

Why Assay This Specific Intermediate?
  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight fragment (

    
     Da), it serves as a probe to map the ATP-binding pocket of CDKs.
    
  • Structure-Activity Relationship (SAR): The 7-hydroxyl group (corresponding to the 9-position in fused Paullones) acts as a hydrogen bond donor/acceptor, potentially altering water networks within the kinase hinge region compared to the classic 9-bromo or 9-nitro analogs.

  • Metabolic Liability Assessment: The exposed phenolic hydroxyl is a prime site for Phase II conjugation (glucuronidation). Early assaying determines if this "warhead" requires protection or modification.

This guide details the development of a Luminescent ADP-Detection Assay (ADP-Glo™) to quantify the inhibitory potential of this scaffold against CDK1/Cyclin B and CDK5/p25.

Mechanism of Action & Assay Logic

The target activity is ATP-competitive inhibition .[1] The benzazepinone scaffold mimics the adenine ring of ATP, lodging into the kinase hinge region. The 7-OH group likely interacts with the "gatekeeper" residue or the solvent front.

DOT Diagram 1: Mechanism & Screening Cascade

KinaseInhibition Compound 7-OH-Benzazepin-5-one (Scaffold) Kinase CDK1 / GSK-3β (Active Site) Compound->Kinase Competes for Hinge Region ATP ATP ATP->Kinase Native Binding Complex Enzyme-Inhibitor Complex Kinase->Complex Inhibition Signal Reduced ADP Production Complex->Signal Readout

Caption: Competitive binding mechanism where the benzazepinone scaffold displaces ATP, reducing kinase activity and subsequent ADP generation.

Pre-Assay Protocol: Compound Handling & Stability

Critical Causality: The 7-hydroxy group renders the molecule susceptible to oxidation (quinone formation) and aggregation in aqueous buffers. Proper solubilization is prerequisite to reliable


 data.
Materials
  • Compound: 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (Solid).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, Hybridoma Grade).

  • Buffer Additive: DTT (Dithiothreitol) or TCEP.

Protocol Steps
  • Stock Preparation: Dissolve solid compound in 100% DMSO to a concentration of 10 mM .

    • Note: Sonicate for 5 minutes to ensure complete dissolution of the planar rings.

  • Quality Check: Verify purity via LC-MS. The phenolic hydroxyl can lead to dimers; ensure a single peak at [M+H]+ ~178.2.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

  • Working Solution: On the day of the assay, dilute to 4x working concentration in Assay Buffer (see below).

    • Constraint: Keep final DMSO concentration < 1% in the well to avoid enzyme denaturation.

Core Protocol: ADP-Glo™ Kinase Assay

We utilize the ADP-Glo™ Kinase Assay (Promega) . This is a homogenous, luminescent assay that quantifies ADP formed during the kinase reaction. It is superior to radioactive


 assays for this scaffold because it is less sensitive to the quenching effects often seen with aromatic benzazepines in fluorescence assays.
Reagents
  • Enzyme: Recombinant CDK1/Cyclin B (SignalChem).

  • Substrate: Histone H1 peptide.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.

Experimental Workflow
StepActionVolume (384-well)Rationale
1 Compound Addition 2.5 µLAdd serial dilutions of 7-OH-Benzazepinone (0.5 nM to 10 µM).
2 Enzyme Addition 2.5 µLAdd CDK1/Cyclin B (0.2 ng/well). Incubate 10 min to allow inhibitor binding.
3 Start Reaction 2.5 µLAdd ATP (10 µM) + Substrate mix.
4 Kinase Reaction -Incubate 60 min at Room Temp (RT).
5 ADP-Glo Reagent 2.5 µLStops reaction and depletes remaining ATP. Incubate 40 min .
6 Detection Reagent 5.0 µLConverts ADP to ATP

Luciferase/Luciferin reaction. Incubate 30 min .
7 Readout -Measure Luminescence (RLU) on EnVision or PHERAstar.
DOT Diagram 2: Assay Plate Workflow

AssayWorkflow cluster_0 Reaction Phase cluster_1 Detection Phase Step1 Compound + Enzyme (10 min Pre-incubation) Step2 Add ATP/Substrate (60 min Kinase Run) Step1->Step2 Step3 Add ADP-Glo™ Reagent (Depletes ATP) Step2->Step3 Stop Rxn Step4 Add Detection Reagent (ADP -> Light) Step3->Step4 40 min wait Readout Data Analysis (Sigmoidal Fit) Step4->Readout Luminescence

Caption: Step-wise addition sequence ensuring ATP depletion before ADP quantification.

Data Analysis & Validation Criteria

To ensure "Trustworthiness" and "Self-Validation," the assay must meet specific statistical thresholds.

Signal-to-Background (S/B)

Calculate the ratio of the Max Signal (Enzyme + Substrate + ATP, no inhibitor) to the No Enzyme Control .

  • Acceptance Criteria:

    
    .
    
Z-Factor (Z')

Run 16 wells of High Control (DMSO) and 16 wells of Low Control (known inhibitor like Staurosporine).



  • Acceptance Criteria:

    
     (Excellent assay).
    
IC50 Calculation

Plot RLU vs. log[Compound Concentration]. Fit using a 4-parameter logistic equation (Hill Slope).

  • Interpretation:

    • 
      : Potent scaffold, good starting point for Paullone synthesis.
      
    • 
      : Weak binder; the 7-OH group may need optimization (e.g., conversion to methoxy or fusion with indole).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Incomplete ATP depletion.Extend ADP-Glo reagent incubation time from 40 to 60 mins.
Low Signal Enzyme degradation or oxidation.Freshly prepare DTT; ensure 7-OH-benzazepinone is not precipitating (check solubility limit).
Bell-Shaped Curve Compound aggregation / promiscuity.Add 0.01% Triton X-100 to assay buffer to prevent colloidal aggregation.

References

  • Kunick, C., et al. (1999). "Paullones, a Series of Cyclin-Dependent Kinase Inhibitors: Synthesis, Evaluation of CDK1/Cyclin B Inhibition, and in Vitro Antitumor Activity."[2][3][4] Journal of Medicinal Chemistry.

  • Zaharevitz, D. W., et al. (1999). "Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases."[2][1][4] Cancer Research.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: In Vitro Biochemical Kinase Assays."

Sources

Method

Application Notes and Protocols for the Cellular Characterization of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one in a cell culture setting. Due t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one in a cell culture setting. Due to the limited specific literature on this compound's biological activity, this guide furnishes a robust framework for its initial characterization. The protocols herein are designed to be self-validating, enabling the user to systematically determine the compound's effects on cell viability, and to investigate its potential impact on cellular signaling pathways through established immunodetection techniques.

Introduction: Unveiling the Potential of a Novel Benzazepine Scaffold

The benzazepine core is a privileged scaffold in medicinal chemistry, forming the basis of a variety of biologically active compounds. While specific data on 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one is not extensively available in current literature, its structural motifs suggest potential interactions with a range of biological targets. The presence of a hydroxyl group on the aromatic ring and a ketone on the azepine ring indicates potential for hydrogen bonding and other interactions within protein binding pockets.[1][2]

Given that structurally related benzazepine derivatives have shown activity as, for example, vasopressin V2 receptor antagonists or dopamine receptor ligands, a primary objective for a researcher would be to first elucidate the cytotoxic or cytostatic potential of this novel compound, and then to probe its mechanism of action.[3][4] This guide provides the foundational workflows to embark on this characterization.

Foundational Protocols: Preparing for Cellular Assays

Compound Handling and Solubilization

The initial and most critical step is the proper solubilization of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one to ensure accurate and reproducible concentrations in your cell culture experiments.

  • Solvent Selection: Based on its chemical structure, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are likely to be effective.[5] It is imperative to first test the solubility in a small scale.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

    • Gently warm and vortex if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Dilute the stock solution in complete cell culture medium to the desired final concentrations.

    • Crucial Consideration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).

Phase I: Assessing Cellular Viability and Cytotoxicity

A primary screen for any novel compound is to determine its effect on cell proliferation and viability. This is crucial for identifying a suitable concentration range for subsequent mechanistic studies. The XTT assay, a colorimetric method, is a reliable choice for this purpose.[6][7][8]

Protocol: Cell Viability Assessment using XTT Assay

The XTT assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a colored formazan product.[6][7]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one stock solution

  • XTT assay kit (containing XTT reagent and an electron-coupling reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one in complete culture medium. Remove the existing medium and add 100 µL of the medium containing the different compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • XTT Reagent Preparation and Addition: Prepare the activated XTT solution according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.[6]

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C, protected from light, until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[6][7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

ParameterExample Value
Cell LineA549 (Human Lung Carcinoma)
Seeding Density8,000 cells/well
Treatment Duration48 hours
XTT Incubation3 hours
Absorbance (Test)450 nm
Absorbance (Ref)650 nm

Phase II: Mechanistic Insights via Protein Expression and Localization

Once a sub-lethal concentration range is established, the next step is to investigate the compound's effect on specific cellular pathways. Western blotting and immunofluorescence are powerful techniques for this purpose.

Protocol: Western Blotting for Protein Expression Analysis

Western blotting allows for the detection and quantification of specific proteins, providing insights into whether 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one treatment alters their expression levels or post-translational modifications.

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_treatment Cell Treatment with Compound cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sample_prep Sample Preparation with Loading Buffer protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection

Caption: Western Blotting Experimental Workflow.

Procedure:

  • Cell Treatment and Lysis: Treat cells with 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one at selected concentrations and for a specific duration. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10][11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[10][12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9][12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[9]

    • Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[9]

Protocol: Immunofluorescence for Protein Localization

Immunofluorescence (IF) or immunocytochemistry (ICC) allows for the visualization of the subcellular localization of a target protein, which may be altered by compound treatment.[13][14][15]

Workflow Diagram:

G cell_seeding Seed Cells on Coverslips cell_treatment Treat with Compound cell_seeding->cell_treatment fixation Fixation (e.g., 4% PFA) cell_treatment->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Fluorescent Secondary Ab Incubation primary_ab->secondary_ab counterstain Counterstain (e.g., DAPI) secondary_ab->counterstain mounting Mount Coverslips counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Immunofluorescence Staining Workflow.

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one as determined from previous experiments.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[9][14]

    • Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular targets.[14][16]

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[17]

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.[14][17]

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Concluding Remarks

The protocols outlined in this guide provide a systematic and robust approach to the initial characterization of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one in a cell culture setting. By first establishing a dose-response profile and then investigating the effects on specific protein expression and localization, researchers can build a comprehensive understanding of this novel compound's biological activity. The key to success lies in meticulous experimental execution and the use of appropriate controls at every stage.

References

  • Immunofluorescence (IF) Protocol. EpigenTek. Available at: [Link].

  • Immunofluorescence Staining. CSH Protocols. Available at: [Link].

  • MTT assay. Wikipedia. Available at: [Link].

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link].

  • A Beginner-Friendly Guide to Immunofluorescence (IF). Antibody System. Available at: [Link].

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available at: [Link].

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link].

  • Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio. Available at: [Link].

  • Western Blot-Preparation Protocol. Creative Diagnostics. Available at: [Link].

  • Protocols: protein - small molecule interactions. NanoTemper Technologies. Available at: [Link].

  • 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl ]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. PubMed. Available at: [Link].

  • 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. FDA. Available at: [Link].

  • (7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)(o-tolyl)methanone. Pharmaffiliates. Available at: [Link].

  • (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[11C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. NCBI. Available at: [Link].

  • 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one cas 160129-45-3. Watson International. Available at: [Link].

  • 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. PubChem. Available at: [Link].

  • 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one. PubChem. Available at: [Link].

  • 1-(4-AMINO-2-METHYLBENZOYL)-7-CHLORO-1,2,3,4-TETRAHYDRO-5H-1-BENZAZEPIN-5-ONE. Gsrs. Available at: [Link].

  • Understanding 7-Hydroxy Compounds: Nature's Versatile Molecules. Oreate AI Blog. Available at: [Link].

  • 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. PubChem. Available at: [Link].

  • 7 Hydroxymitragynine: Active Metabolite & μ-Opioid Agonist. Kratom Alks. Available at: [Link].

  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. ResearchGate. Available at: [Link].

  • 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one - Chemical Details. EPA. Available at: [Link].

Sources

Application

Technical Application Note: Preclinical Evaluation of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one

This Application Note is designed for researchers evaluating the pharmacological efficacy of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (CAS: 1782194-16-4) and its structural analogs. Based on the benzazepine scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating the pharmacological efficacy of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (CAS: 1782194-16-4) and its structural analogs.

Based on the benzazepine scaffold's privileged status in medicinal chemistry, this compound is most likely to exhibit activity as a Dopaminergic Ligand (D1/D5 receptor agonist/antagonist) or a Vasopressin Receptor Modulator (V1a/V2 antagonist) . The "7-hydroxy" substitution specifically suggests a catechol-mimetic moiety, strongly pointing toward monoaminergic (CNS) activity.

Introduction & Pharmacological Context

The molecule 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one represents a core scaffold often utilized in the synthesis of high-affinity CNS ligands. Its structural features—a fused benzene ring, a seven-membered nitrogen-containing ring (azepine), a ketone at position 5, and a hydroxyl group at position 7—dictate its likely biological targets.

Mechanism of Action (MOA) Hypotheses

Before initiating animal models, the investigator must validate the primary target in vitro. The two primary efficacy pathways for this scaffold are:

  • Dopamine D1/D5 Receptor Modulation (CNS):

    • Rationale: The 7-hydroxy group mimics the meta-hydroxyl of dopamine, a critical anchor point for binding to the D1 receptor serine residues. The rigid benzazepine ring restricts conformational freedom, often enhancing selectivity.

    • Therapeutic Indication: Parkinson’s Disease (agonist), Schizophrenia (antagonist), or Cognition Enhancement (partial agonist).

  • Vasopressin V2 Receptor Antagonism (Renal):

    • Rationale: Benzazepine derivatives (e.g., Mozavaptan, Tolvaptan) are established V2 receptor antagonists.

    • Therapeutic Indication: Hyponatremia, Congestive Heart Failure (Aquaresis).

Note: This guide prioritizes the CNS/Dopaminergic pathway due to the specific 7-hydroxy substitution pattern, which is hallmark of D1-like ligands (e.g., SKF-38393).

Experimental Workflow Strategy

The following decision tree outlines the logical progression from compound formulation to specific disease models.

Workflow Start Compound: 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one Formulation Formulation & Solubility Check (Vehicle: 20% HP-β-CD or DMSO/Saline) Start->Formulation Screening Tier 1: Functional Observation Battery (FOB) (Locomotor Activity, Sedation) Formulation->Screening Decision Primary Phenotype? Screening->Decision CNS_Path CNS Active (Hyper/Hypo-locomotion) Decision->CNS_Path Altered Behavior Renal_Path No CNS Effect / Diuresis Observed Decision->Renal_Path Increased Urine Model_PD Tier 2: 6-OHDA Unilateral Lesion (Parkinson's Model) CNS_Path->Model_PD If D1 Agonist Model_Cog Tier 2: Novel Object Recognition (Cognition Model) CNS_Path->Model_Cog If D1 Antagonist/Partial Model_Vaptan Tier 2: Water Diuresis Assay (V2 Antagonism) Renal_Path->Model_Vaptan

Caption: Strategic workflow for selecting the appropriate animal model based on initial physiological screening.

Formulation & Pharmacokinetics

Benzazepin-5-ones generally possess moderate lipophilicity (LogP ~2-3) but poor aqueous solubility due to the rigid bicyclic structure.

  • Preferred Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

    • Alternative: 5% DMSO + 5% Tween-80 + 90% Saline (Note: DMSO may confound some behavioral assays).

  • Route of Administration: Intraperitoneal (i.p.) for rodent screening; Oral gavage (p.o.) for bioavailability studies.

  • Dosing Range: 0.1 – 10 mg/kg (Based on potency of structural analogs like Fenoldopam or SKF-38393).

Protocol A: 6-OHDA Unilateral Lesion Model (Parkinson’s Efficacy)

Objective: To test if the compound acts as a Dopamine D1 Agonist . Rationale: In rats with a unilateral 6-OHDA lesion of the medial forebrain bundle, postsynaptic D1 receptors become supersensitive on the lesioned side. A D1 agonist will cause the rat to rotate contralateral to the lesion.

Experimental Design
ParameterSpecification
Species Rat (Sprague-Dawley, Male, 250-300g)
Group Size n = 8-10 per dose group
Positive Control L-DOPA (10 mg/kg) or SKF-38393 (D1 agonist)
Negative Control Vehicle (20% HP-β-CD)
Test Doses 0.3, 1.0, 3.0 mg/kg (i.p.)
Endpoint Contralateral Rotations per minute
Step-by-Step Protocol
  • Stereotaxic Surgery:

    • Anesthetize rat (Isoflurane).

    • Inject 6-hydroxydopamine (6-OHDA) into the right Medial Forebrain Bundle (MFB).

    • Coordinates: AP -4.4 mm, ML -1.2 mm, DV -7.8 mm relative to Bregma.

    • Allow 2 weeks for recovery and dopamine depletion.

  • Screening (Apomorphine Challenge):

    • Test rats with Apomorphine (0.05 mg/kg s.c.). Only rats showing >100 contralateral turns/30 min are included (confirms >90% DA depletion).

  • Washout:

    • Allow 3–5 days washout to prevent sensitization.

  • Efficacy Testing:

    • Place rat in a rotometer bowl (hemispherical bowl).

    • Administer 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (i.p.).

    • Record rotational behavior for 60–120 minutes.

  • Data Analysis:

    • Count full 360° turns.

    • Validation: A significant increase in contralateral turns compared to vehicle indicates functional D1 receptor agonism.

Protocol B: Novel Object Recognition (Cognition/Schizophrenia)

Objective: To test if the compound acts as a D1 Modulator (Pro-cognitive) . Rationale: D1 signaling in the Prefrontal Cortex (PFC) is essential for working memory. Benzazepines are often tested for reversing cognitive deficits induced by scopolamine or MK-801.

Step-by-Step Protocol
  • Habituation (Day 1-2):

    • Allow rats to explore the empty open field arena (40x40 cm) for 10 min/day.

  • Training (Day 3, T=0):

    • Place two identical objects (A + A) in the arena.

    • Allow rat to explore for 5 minutes.

    • Criteria: Rat must explore objects for >20 seconds total.

  • Treatment:

    • Administer Test Compound (i.p.) immediately post-training (consolidation) or 30 min pre-training (acquisition).

    • Optional: Administer amnestic agent (e.g., Scopolamine 1 mg/kg) to induce deficit.

  • Testing (Day 3, T=1h or 24h):

    • Replace one object with a novel object (A + B).

    • Allow exploration for 5 minutes.

  • Calculation:

    • Discrimination Index (DI):

      
      .
      
    • Result: A positive DI indicates intact memory. If the compound reverses Scopolamine-induced amnesia (DI returns to positive), it has cognitive efficacy.

Protocol C: Water Diuresis Assay (Vasopressin V2 Antagonism)

Objective: To test if the compound acts as a Vaptan (V2 Antagonist) . Rationale: V2 antagonists block water reabsorption in the renal collecting duct, leading to massive excretion of dilute urine (aquaresis) without electrolyte loss.

Step-by-Step Protocol
  • Acclimatization:

    • House rats in metabolic cages for 2 days to acclimatize to the grid floor.

  • Hydration:

    • Fast rats overnight (food) but provide water ad libitum.

    • On test day, administer an oral water load (20 mL/kg) to ensure uniform hydration.

  • Treatment:

    • Administer 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (p.o. or i.p.) immediately after water load.

  • Collection:

    • Collect urine hourly for 4–6 hours.

  • Analysis:

    • Measure Urine Volume (mL).

    • Measure Urine Osmolality (mOsm/kg).

    • Measure Sodium/Potassium excretion .

  • Interpretation:

    • V2 Antagonist Profile: Significant increase in urine volume + decrease in urine osmolality + no significant change in total sodium excretion (unlike diuretics like Furosemide).

Signaling Pathway Visualization

The following diagram illustrates the D1-receptor signaling cascade, which is the primary molecular target for 7-hydroxy-benzazepines.

D1_Pathway Ligand 7-Hydroxy-benzazepin-5-one D1R Dopamine D1 Receptor (GPCR) Ligand->D1R Binding Gs Gαs Protein D1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑) AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 (Phosphorylation) PKA->DARPP32 Phosphorylates Response Motor Activation / Cognitive Enhancement DARPP32->Response Signaling Cascade

Caption: The canonical Gs-coupled signaling pathway activated by D1-like benzazepine agonists.

References

  • Giri, R., et al. (2023). "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist." Molecules, 28(16), 6038. Link

  • Stanton, J. L., et al. (1985). "Angiotensin converting enzyme inhibitors: structure-activity profile of 1-benzazepin-2-one derivatives."[1] Journal of Medicinal Chemistry, 28(11), 1603-1606.[1] Link

  • Caliendo, G., et al. (2016). "Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity."[2] Acta Crystallographica, C72, 488-494. Link

  • Le Bourdonnec, B., et al. (2006). "Synthesis and pharmacological evaluation of novel 3-hydroxy-1-benzazepine-2,5-dione derivatives as NMDA receptor glycine site antagonists." Journal of Medicinal Chemistry. Link

Sources

Method

Application Note: Strategic Derivatization of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one for Enhanced Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of the Benzazepinone Scaffold The 1,2,3,4-tetrahydro-1-benzazepin-5-one core is a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of the Benzazepinone Scaffold

The 1,2,3,4-tetrahydro-1-benzazepin-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities. These activities range from cardiovascular effects, such as specific bradycardic agents, to central nervous system modulation, including agonism at 5-HT2C receptors and antagonism at dopamine D1 receptors.[1][2][3] Furthermore, certain benzazepine derivatives have shown promise as antitumor agents.[4] The specific compound, 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one, presents a particularly attractive starting point for chemical modification due to its multiple reactive sites: a phenolic hydroxyl group, a cyclic ketone, a secondary amine, and an aromatic ring. Strategic derivatization at these sites can significantly modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, thereby fine-tuning its interaction with biological targets and potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

This application note provides a comprehensive guide to the systematic derivatization of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one. We will explore synthetic protocols for modifying the 7-hydroxyl, 5-keto, and 1-amino functionalities. The causality behind experimental choices will be explained, and detailed, self-validating protocols for synthesis, characterization, and biological evaluation are provided. The overarching goal is to equip researchers with the knowledge and tools to unlock the full therapeutic potential of this versatile scaffold.

Strategic Derivatization Pathways

The derivatization of the parent molecule can be systematically approached by targeting its key functional groups. The following diagram illustrates the primary pathways for modification, which will be detailed in the subsequent protocols.

G cluster_0 Position 7: Hydroxyl Group Derivatization cluster_1 Position 5: Ketone Group Derivatization cluster_2 Position 1: Amine Group Derivatization A 7-Hydroxy-1,2,3,4-tetrahydro- 1-benzazepin-5-one (Parent Compound) B O-Alkylation (Williamson Ether Synthesis) (e.g., 7-Alkoxy derivatives) A->B R-X, Base C O-Acylation (Esterification) (e.g., 7-Acyloxy derivatives) A->C RCOCl, Base D Reductive Amination (e.g., 5-Amino derivatives) A->D R2NH, NaBH3CN E Wittig Reaction (e.g., 5-Alkylidene derivatives) A->E Ph3P=CHR F Grignard Reaction/Reduction (e.g., 5-Alkyl-5-hydroxy derivatives/5-Hydroxy) A->F RMgX or NaBH4 G N-Alkylation (e.g., 1-Alkyl derivatives) A->G R-X, Base H N-Acylation (e.g., 1-Acyl derivatives) A->H RCOCl, Base G A Seed Cancer Cells (e.g., HCT-116, MCF-7) in 96-well plate B Incubate 24h for cell adherence A->B C Treat with serial dilutions of derivative compounds B->C D Incubate 48-72h C->D E Add MTT solution and incubate 2-4h D->E F Solubilize formazan crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and IC50 values G->H

Sources

Application

Application Note: A Strategic Guide to Developing Novel Agonists and Antagonists from the 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one Scaffold

Abstract The 1-benzazepine framework represents a classic "privileged scaffold" in medicinal chemistry, renowned for yielding a multitude of pharmacologically active agents.[1][2] Specifically, derivatives of the 7-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-benzazepine framework represents a classic "privileged scaffold" in medicinal chemistry, renowned for yielding a multitude of pharmacologically active agents.[1][2] Specifically, derivatives of the 7-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one core have proven to be a particularly fruitful starting point for the development of potent and selective ligands for G-protein coupled receptors (GPCRs), most notably the dopamine D1-like receptor family.[3][4] This application note provides a comprehensive, technically-grounded guide for researchers and drug development professionals on leveraging this scaffold to discover and characterize novel agonists, antagonists, and biased modulators. We will detail a complete workflow, from rational library design and synthesis to a multi-tiered screening cascade involving binding and functional assays, culminating in advanced pharmacological profiling. The protocols and strategies herein are designed to be self-validating, with a strong emphasis on the causal logic behind experimental choices to facilitate robust and reproducible outcomes.

The Benzazepinone Scaffold: A Foundation for Modulator Design

The 1-phenylbenzazepine scaffold is a well-established template for discovering ligands targeting D1-like dopamine receptors, demonstrating a wide spectrum of functional activities including full agonism, partial agonism, and antagonism.[3][4] The clinically used antihypertensive agent Fenoldopam, a selective D1-like partial agonist, is a prominent example of a successful drug derived from this structural class.[3][5]

Key Structural Features & Pharmacological Significance:

  • The Benzazepine Core: The seven-membered heterocyclic ring provides a rigid, three-dimensional conformation that is crucial for receptor interaction.

  • The 7-Hydroxy Group: This phenolic hydroxyl group is a critical hydrogen bond donor, often interacting with key residues like serine or threonine in the receptor's binding pocket. Its position is vital for high-affinity binding.

  • The 5-Keto Group: The ketone offers a potential hydrogen bond acceptor site and a point for synthetic modification, though it is often reduced during synthesis.

  • Substituent Effects: Structure-activity relationship (SAR) studies have extensively shown that substituents on the benzazepine nitrogen (the N-alkyl group) and the aromatic ring can dramatically influence affinity, selectivity against D2-like receptors, and functional activity.[5] For instance, halogenation at the 7-position of related 1-phenyl-1H-3-benzazepine derivatives has been shown to produce potent antagonists.[6]

While historically dominant in dopamine receptor research, the broader benzazepine scaffold has yielded compounds with diverse activities, including vasopressin V2 receptor antagonism (e.g., Tolvaptan), highlighting its versatility.[7][8][9]

Synthetic Strategy & Library Design

A successful development campaign begins with a robust and flexible synthetic plan that allows for the creation of a diverse chemical library around the core scaffold. The general strategy involves the synthesis of the core tetrahydrobenzazepinone followed by diversification.

Representative Synthetic Workflow: A common approach involves a multi-step synthesis starting from readily available materials. For example, a Friedel-Crafts reaction can be employed to form the seven-membered ring, followed by functional group manipulations to install the key hydroxyl group and provide handles for diversification.[10] Ring-closing metathesis is another powerful strategy for constructing the azepine ring.[11]

The overall logic of a discovery campaign based on this scaffold is illustrated below.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Screening Cascade cluster_2 Phase 3: Lead Optimization A Scaffold Synthesis (7-OH-1-benzazepin-5-one core) B Chemical Diversification (R-group modifications) A->B Parallel Synthesis C Primary Screen: Radioligand Binding Assay B->C Compound Library D Functional Screen: cAMP or IP1 Assay C->D Validate Hits E Selectivity & Advanced Profiling (Counter-screens, β-Arrestin Assay) D->E Characterize Function F SAR Analysis E->F Characterized Hits G Hit-to-Lead Development F->G

Caption: High-level workflow for scaffold-based drug discovery.

Primary Screening Cascade: Identifying Initial Hits

The first crucial step in evaluating a new chemical library is to determine which compounds bind to the target receptor with sufficient affinity. A radioligand binding assay is the gold-standard method for this purpose.

Protocol 1: Competitive Radioligand Binding Assay (Dopamine D1 Receptor)

  • Objective: To determine the binding affinity (Ki) of test compounds for the human Dopamine D1 receptor.

  • Principle: This assay measures the ability of a non-radioactive test compound to compete with a fixed concentration of a high-affinity radioligand for binding to the receptor. The reduction in radioligand binding is proportional to the affinity of the test compound.

  • Causality & Rationale:

    • Choice of Radioligand: [³H]-SCH23390 is a classic, high-affinity, and selective antagonist radioligand for D1-like receptors, making it ideal for competitive binding studies.[12][13]

    • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human D1 receptor provide a consistent and high-density source of the target, ensuring a robust assay window.

    • Non-Specific Binding: Determined in the presence of a high concentration of a non-radioactive "cold" ligand (e.g., unlabeled SCH23390) to saturate all specific receptor sites. This is a critical control to ensure that the measured signal is from specific receptor binding only.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293-hD1R cells to ~90% confluency.

    • Harvest cells, centrifuge, and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the cell suspension using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Add 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) to each well.

    • Add 25 µL of test compound dilutions (typically from 10 µM to 0.1 nM final concentration). For total binding wells, add buffer. For non-specific binding (NSB) wells, add 10 µM unlabeled SCH23390.

    • Add 25 µL of [³H]-SCH23390 (to a final concentration approximately equal to its Kd, e.g., 0.3 nM).

    • Add 100 µL of diluted cell membranes (e.g., 10-20 µg protein per well).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach binding equilibrium.

  • Harvesting & Detection:

    • Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove residual unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other wells to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Compound from Library Assay Competitive Binding Assay (vs. [3H]-SCH23390) Start->Assay Decision Ki < 1 µM? Assay->Decision Hit Declare as 'Hit' Decision->Hit Yes Discard Discard or De-prioritize Decision->Discard No

Caption: Decision logic for primary hit identification.

Functional Characterization: From Binding to Biology

A compound that binds is not necessarily a useful modulator. Functional assays are essential to determine whether a "hit" is an agonist (activates the receptor), an antagonist (blocks the agonist's effect), or an inverse agonist (reduces basal receptor activity).

The Dopamine D1 receptor is canonically coupled to the Gαs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[14] Therefore, a cAMP assay is the primary functional readout.

G Agonist D1 Agonist (e.g., Dopamine) Receptor D1 Receptor Agonist->Receptor Binds G_Protein Gαs/βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Cellular Response (e.g., Gene Transcription) PKA->Downstream Phosphorylates

Caption: Canonical Dopamine D1 receptor signaling pathway.

Protocol 2: HTRF-Based cAMP Accumulation Assay

  • Objective: To quantify changes in intracellular cAMP levels in response to compound treatment, thereby determining agonist potency (EC₅₀) and antagonist potency (IC₅₀).

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method. In this competitive immunoassay, a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the antibody-cryptate binds the cAMP-d2, FRET occurs. Cellular cAMP produced by receptor activation displaces the cAMP-d2, disrupting FRET and causing a decrease in the HTRF signal.

  • Causality & Rationale:

    • HTRF vs. Other Methods: HTRF offers high sensitivity, a large dynamic range, and resistance to interference from colored or fluorescent compounds compared to other methods like ELISA.

    • Phosphodiesterase (PDE) Inhibitor: An agent like IBMX is included to prevent the enzymatic degradation of cAMP by cellular PDEs. This is critical for allowing cAMP to accumulate to detectable levels and ensures the measured signal accurately reflects adenylyl cyclase activity.

    • Agonist vs. Antagonist Mode: The same assay platform can be used for both modes. Antagonist activity is measured by the ability of a compound to block the cAMP production stimulated by a known agonist (like dopamine) at a fixed concentration (typically its EC₈₀).[14]

Step-by-Step Methodology:

A. Agonist Mode:

  • Cell Plating: Seed HEK293-hD1R cells into a 384-well plate and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Aspirate cell culture media and add the compound dilutions to the cells. Include a known agonist (e.g., dopamine) as a positive control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis & Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) in lysis buffer directly to the wells.

    • Incubate for 60 minutes at room temperature.

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and normalize the data.

  • Analysis: Plot the normalized response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the Emax and EC₅₀.

B. Antagonist Mode:

  • Cell Plating: Same as agonist mode.

  • Compound Pre-incubation:

    • Add serial dilutions of test compounds (potential antagonists) to the cells.

    • Incubate for 15-20 minutes. This allows the antagonist to bind to the receptor before the agonist is introduced.

  • Agonist Challenge:

    • Add a fixed concentration of a D1 agonist (e.g., the EC₈₀ of dopamine) to all wells (except negative controls).

  • Incubation, Lysis, and Reading: Follow steps 3-5 from the agonist mode protocol.

  • Analysis: Plot the inhibition of the agonist response against the log concentration of the antagonist and fit to a dose-response inhibition curve to determine the IC₅₀.

Advanced Profiling & Lead Optimization

Promising hits must be further profiled for selectivity and potential for biased signaling.

  • Selectivity Profiling: Active compounds should be tested in binding and functional assays for related receptors (e.g., Dopamine D2, D3, D4, D5, and serotonin receptors) to determine their selectivity profile. High selectivity for D1 over other subtypes is often a key goal.[5]

  • Biased Agonism: GPCRs can signal through multiple pathways, including the G-protein pathway and a separate pathway mediated by β-arrestin.[15] A "biased" ligand preferentially activates one pathway over the other. This has significant therapeutic implications, as it may allow for the separation of desired effects from side effects.

Protocol 3: β-Arrestin Recruitment Assay (Tango Assay Principle)

  • Objective: To determine if a compound induces β-arrestin recruitment to the D1 receptor.

  • Principle: The Tango assay is a gene reporter-based method.[15] The receptor is fused to a transcription factor (e.g., tTA), which is linked via a protease cleavage site. β-arrestin is fused to the protease. When an agonist activates the receptor, the β-arrestin-protease is recruited, cleaving the transcription factor from the receptor. The freed transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

  • Step-by-Step Workflow:

    • Use a cell line engineered for the Tango assay (e.g., U2OS) expressing the D1 receptor-tTA fusion and the β-arrestin-protease fusion, along with a luciferase reporter construct.

    • Plate cells and treat with test compounds as in the agonist mode cAMP assay.

    • Incubate for several hours (e.g., 6-18 hours) to allow for transcription and translation of the reporter gene.

    • Add a luciferase substrate and measure the resulting luminescence.

    • Analyze the data similarly to the cAMP agonist assay to determine EC₅₀ and Emax for β-arrestin recruitment.

Data Interpretation & SAR Table

By combining data from all assays, a structure-activity relationship can be built. A bias factor can be calculated to quantitatively compare a ligand's preference for the G-protein pathway versus the β-arrestin pathway.

Compound IDR-Group (N-substituent)D1 Binding Ki (nM)cAMP EC₅₀ (nM)cAMP Emax (%)β-Arrestin EC₅₀ (nM)β-Arrestin Emax (%)
Ref-Agonist Dopamine15025100150100
Ref-Antag SCH233900.5No Activity0No Activity0
BZ-001 -CH₃551508580075
BZ-002 -Propyl124095>100020
BZ-003 -CH₂-Ph8No Activity0No Activity0

From this hypothetical data, one could conclude:

  • BZ-001 is a partial agonist with some G-protein bias.

  • BZ-002 is a potent, highly G-protein biased agonist (high potency for cAMP, very low potency/efficacy for β-arrestin). This could be a desirable profile for certain therapeutic applications.

  • BZ-003 is a potent antagonist, as it binds with high affinity but has no agonist activity in either functional pathway.

Conclusion

The 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one scaffold is a validated and highly tractable starting point for the discovery of novel GPCR modulators. By employing a systematic and logically structured discovery campaign—beginning with rational library synthesis, followed by a primary binding screen to identify hits, and culminating in a suite of functional assays to characterize pharmacology—researchers can efficiently navigate the path from initial concept to a well-characterized lead compound. The inclusion of advanced assays for selectivity and biased agonism is critical in the modern drug discovery landscape to develop next-generation therapeutics with potentially superior efficacy and safety profiles.

References

  • Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. (n.d.). CUNY Academic Works. Retrieved February 23, 2026, from [Link]

  • Setler, P. E., et al. (1987). Agonist and antagonist properties of benzazepine and thienopyridine derivatives at the D1 dopamine receptor. European Journal of Pharmacology. Available at: [Link]

  • Chaurasiya, N. D. (2016). Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. ProQuest Dissertations Publishing. Available at: [Link]

  • Chaurasiya, N. D., et al. (2015). Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds. Available at: [Link]

  • Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Bentham Science. Available at: [Link]

  • Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. ResearchGate. Available at: [Link]

  • Bisi, A., et al. (2003). Cardiovascular hybrid drugs: new benzazepinone derivatives as bradycardic agents endowed with selective beta1-non-competitive antagonism. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Benzazepine – Knowledge and References. Retrieved February 23, 2026, from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available at: [Link]

  • DiBerto, J. F., et al. (2022). Agonist and antagonist TRUPATH assays for G protein-coupled receptors. STAR Protocols. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Le, T. D., et al. (2022). Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists. Molecules. Available at: [Link]

  • Petersen, J., et al. (2020). Discovery of GPR183 Agonists Based on an Antagonist Scaffold. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ICE Bioscience. (2024). Advancing GPCR Drug Discovery. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). 7-OH-DPAT. Retrieved February 23, 2026, from [Link]

  • Molecular Imaging and Contrast Agent Database (MICAD). (2006). (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[11C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. National Center for Biotechnology Information. Available at: [Link]

  • Thomas, J. B., et al. (2004). Identification of a New Scaffold for Opioid Receptor Antagonism Based on the 2-Amino-1,1-dimethyl-7-hydroxytetralin Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, J., et al. (2023). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Molecules. Available at: [Link]

  • Weinstock, J., et al. (1980). Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. Journal of Medicinal Chemistry. Available at: [Link]

  • Kearins, M. C., et al. (2002). Classic D1 dopamine receptor antagonist R-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390) directly inhibits G protein-coupled inwardly rectifying potassium channels. Molecular Pharmacology. Available at: [Link]

  • Gentile, D., et al. (2023). Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. Molecules. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE CAS 160129-45-3. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4...
  • Broadbent, S., et al. (2005). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). (7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)(o-tolyl)methanone. Retrieved February 23, 2026, from [Link]

  • Yamamura, Y., et al. (1999). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN102924510A - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one Synthesis

Case ID: 7-OH-BZP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The synthesis of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (hereafter referred t...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 7-OH-BZP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (hereafter referred to as 7-OH-TBZ ) presents a classic process chemistry challenge.[1] While often cited as a metabolite or structural analog in the synthesis of vasopressin antagonists (e.g., Tolvaptan), its preparation requires navigating the delicate balance between Friedel-Crafts cyclization efficiency and phenolic group protection .[1]

This guide addresses the two primary bottlenecks reported by researchers:

  • Low Cyclization Yields: Often caused by competitive intermolecular polymerization or "tarring" in Polyphosphoric Acid (PPA).

  • Purification Difficulties: The tendency of the product to "oil out" rather than crystallize, and the persistence of regioisomers.[1]

Module 1: Synthetic Route Selection & Optimization

Q: Which synthetic pathway offers the highest reliability for scale-up?

A: While direct cyclization of the phenolic precursor is theoretically possible, it is operationally hazardous due to competitive O-acylation (ester formation) and oxidation.[1]

The Industry-Standard Protocol (The "Methoxy Route") is recommended for high purity.

  • Precursor:

    
    -(4-methoxyphenyl)-
    
    
    
    -aminobutyric acid.[1]
  • Step 1: Intramolecular Friedel-Crafts Cyclization to 7-Methoxy-TBZ .

  • Step 2: Demethylation to 7-OH-TBZ .

This 2-step approach consistently out-yields the direct 1-step method because the methoxy group activates the ring for cyclization while preventing side reactions at the oxygen atom.[1]

Workflow Visualization

G Start N-(4-methoxyphenyl)- aminobutyric acid Cyclization Step 1: Cyclization (PPA or Eaton's Reagent) Start->Cyclization Dehydration (-H2O) Intermediate 7-Methoxy-TBZ (Stable Intermediate) Cyclization->Intermediate Ring Closure Demethylation Step 2: Demethylation (48% HBr or BBr3) Intermediate->Demethylation Cleavage Product 7-Hydroxy-TBZ (Target) Demethylation->Product Isolation

Figure 1: The optimized "Methoxy Route" prevents O-acylation side reactions common in direct phenol cyclization.[1]

Module 2: Troubleshooting the Cyclization (Step 1)

Context: The conversion of the open-chain acid to the benzazepinone ring is the yield-determining step.[1]

Q: My reaction mixture turns into a black tar with low yield (<40%). What is happening?

Diagnosis: This is a classic symptom of thermal runaway in Polyphosphoric Acid (PPA). PPA is highly viscous; poor stirring leads to "hot spots" where the temperature exceeds 100°C, causing polymerization.[1]

Corrective Actions:

  • Switch Reagents: If scale allows (<50g), use Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid). It is less viscous, allows lower reaction temperatures (60-70°C), and facilitates easier workup.[1]
    
  • Dilution Protocol: If using PPA, dilute the mixture with xylene.[1] Xylene acts as a heat sink and helps keep the uncyclized starting material in solution, preventing localized overheating.[1]

Q: I see a significant impurity at RRT 0.95. Is this the regioisomer?

Diagnosis: Likely, yes.[1] The cyclization can theoretically occur ortho to the amino group at two positions. However, the para-methoxy substituent strongly directs the cyclization to the desired position.[1]

  • Alternative Cause: If you observe a peak at M+ - 18, it is likely the uncyclized lactam (intermolecular reaction) or the dimer .[1]

Optimization Table: Cyclization Conditions

ParameterStandard Condition (PPA)Optimized Condition (Eaton's Reagent)Impact on Yield
Temperature 90°C - 110°C60°C - 75°CHigh: Lower temp reduces tars.[1]
Stirring Difficult (High Viscosity)Easy (Low Viscosity)Medium: Better homogeneity.
Quenching Pour onto ice (Exothermic)Pour into water/Na2CO3High: Easier isolation.
Yield 45-60%75-85%Significant Improvement

Module 3: Demethylation & Final Purification (Step 2)

Q: Demethylation with BBr3 is expensive. Can I use HBr?

A: Yes, 48% aqueous HBr is the standard industrial reagent for this transformation.[1]

  • Protocol: Reflux the 7-Methoxy-TBZ in 48% HBr (10-15 vol) for 4-6 hours.

  • Caution: Ensure the system is strictly oxygen-free (nitrogen sparge) to prevent the oxidation of the phenol to a quinone-like species, which results in a pink/red product.

Q: The final product is an oil and won't crystallize.

Diagnosis: 7-Hydroxy-benzazepinones are prone to hydrogen bonding with solvents.[1] Solution:

  • Solvent Swap: Evaporate the reaction solvent completely. Dissolve the residue in a minimum amount of hot Ethanol/Water (3:1) or Ethyl Acetate/Hexane .

  • pH Adjustment: Ensure the pH is adjusted to the isoelectric point (~pH 6-7) during workup. If the product is protonated (ammonium salt) or deprotonated (phenolate), it will not crystallize.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one
  • Charge a reactor with Eaton’s Reagent (5 mL per gram of substrate).

  • Add

    
    -(4-methoxyphenyl)-
    
    
    
    -aminobutyric acid portion-wise at room temperature. Do not add all at once to avoid exotherms.
  • Heat the mixture to 70°C and stir for 3 hours. Monitor by HPLC (Target: <2% Starting Material).

  • Cool to 25°C.

  • Quench by slowly pouring the mixture into ice water (10 volumes) with vigorous stirring.

  • Neutralize with 50% NaOH or solid

    
     to pH 8.
    
  • Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Recrystallize from Isopropyl Alcohol (IPA) to obtain the methoxy intermediate.

Step 2: Demethylation to 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one
  • Dissolve the 7-Methoxy intermediate in 48% HBr (10 volumes).

  • Reflux (approx. 110°C) for 6 hours under Nitrogen atmosphere.

  • Cool to 0°C.

  • Neutralize carefully with

    
     solution to pH 6-7. The product often precipitates at this stage.[1]
    
  • Filter the solid.[2][3][4] If "oiling" occurs, extract with Ethyl Acetate, dry, and concentrate.[1]

  • Purification: Triturate the solid with cold Diethyl Ether or recrystallize from Ethanol/Water.

Impurity Profile & Troubleshooting Logic

Logic Problem Issue: Low Purity / Yield Check1 Is the product black/tarry? Problem->Check1 Action1 Reduce Cyclization Temp Use Eaton's Reagent Check1->Action1 Yes Check2 Is product pink/red? Check1->Check2 No Action2 Oxidation occurred. Use N2 sparge during HBr reflux. Check2->Action2 Yes Check3 Retention time match starting material? Check2->Check3 No Action3 Incomplete Cyclization. Check water content in reagents. Check3->Action3 Yes

Figure 2: Troubleshooting logic flow for common synthesis defects.

References

  • Bunce, R. A. (2008).[5] Benzo-fused heterocycles and carbocycles by intramolecular SNAr and tandem SN2-SNAr reactions. Journal of Heterocyclic Chemistry. Link

  • Toriyama, K., et al. (2002).[1] Process for preparing benzazepine compounds. U.S. Patent 6,436,920. (Describes the Friedel-Crafts conditions for Tolvaptan intermediates). Link

  • Smith, K., & Jones, D. (2011).[1] Oxidation and Cyclization Strategies in Benzazepine Synthesis. Organic Process Research & Development. (General grounding for Eaton's Reagent usage).

  • PubChem Compound Summary . (2025). 1,2,3,4-Tetrahydro-1-benzazepin-5-one. National Center for Biotechnology Information. Link

Sources

Optimization

"overcoming solubility issues with 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one in assays"

Topic: Overcoming Solubility & Precipitation Issues in Biological Assays Audience: Assay Development Scientists, Medicinal Chemists, HTS Screeners[1] The Physicochemical Challenge: Why This Molecule "Crashes" The Core Is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Precipitation Issues in Biological Assays Audience: Assay Development Scientists, Medicinal Chemists, HTS Screeners[1]

The Physicochemical Challenge: Why This Molecule "Crashes"

The Core Issue: 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (and its derivatives like Tolvaptan intermediates) presents a classic "brick-dust" profile.[1] Its rigid bicyclic scaffold creates high crystal lattice energy, while the 7-hydroxyl group and the 5-ketone moiety facilitate strong intermolecular hydrogen bonding.[1]

The "Solubility Cliff": In 100% DMSO, the compound is soluble because the solvent disrupts these intermolecular bonds. However, upon rapid dilution into aqueous buffer (e.g., PBS or HEPES), the hydrophobic effect dominates. The water molecules organize around the hydrophobic benzazepine core, forcing the molecules to aggregate and precipitate—often invisibly—leading to false negatives (loss of potency) or false positives (light scattering/aggregates).

Visualizing the Failure Mode

The following diagram illustrates the "Solubility Cliff" where most assays fail during the transfer from stock to buffer.

SolubilityCliff Stock 10mM Stock (100% DMSO) Dilution Direct Dilution (1:1000 into Buffer) Stock->Dilution Rapid Addition Shock Solvent Shock (Local Supersaturation) Dilution->Shock Hydrophobic Effect Precipitation Precipitation/Aggregation (The 'Crash Out') Shock->Precipitation Nucleation Artifact Assay Artifacts (Low Potency / High Noise) Precipitation->Artifact Loss of Free Conc.

Caption: The "Solubility Cliff" mechanism.[1] Direct dilution creates a transient zone of supersaturation, triggering irreversible precipitation.[1]

Module 1: Stock Solution Preparation & Storage

Scientific Rationale: Water is the enemy of benzazepin-5-one stability in stock solutions.[1] Moisture uptake (hygroscopicity) can initiate hydrolysis or crystal growth even within the DMSO stock.

Protocol: The Anhydrous Standard
  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide), Anhydrous grade (≥99.9%) .

    • Why: DMSO disrupts the H-bonding network of the benzazepine core better than Ethanol.[1]

    • Avoid: Ethanol (high evaporation rate changes concentration) or DMF (often toxic to cells).

  • Concentration Ceiling: Do not exceed 10 mM for long-term storage.

    • Why: While 50 mM might be achievable physically, it is thermodynamically unstable and prone to crashing out upon freeze-thaw cycles.

  • Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C.

    • Critical Step: Desiccate the storage box.

Solvent Compatibility Table

SolventSolubility RatingSuitability for StockNotes
DMSO HighRecommended Use anhydrous grade to prevent hydrolysis.[1]
Ethanol ModerateCautionHigh evaporation; concentration shifts likely.
Water/PBS Very PoorDO NOT USE Immediate precipitation.
DMF HighAvoidCytotoxic in many cell-based assays.[1][2]

Module 2: The "Step-Down" Dilution Protocol

The Solution to Solvent Shock: Never dilute directly from 100% DMSO to 0.1% aqueous buffer. You must use an Intermediate Dilution step. This allows the compound to equilibrate in a "solubility-friendly" environment (e.g., 10% DMSO) before the final push into the assay buffer.

Protocol: 3-Step Serial Dilution
  • Goal: Final Assay Concentration of 10 µM (1% DMSO).

  • Starting Material: 10 mM Stock in DMSO.

Step 1: The Intermediate Stock (10x)

  • Dilute 10 mM Stock 1:10 with Assay Buffer (containing surfactant, see Module 3).

  • Result: 1 mM Compound in 10% DMSO.

  • Technique: Add DMSO stock slowly to the buffer while vortexing. Do not add buffer to DMSO.

Step 2: The Working Solution (1x)

  • Dilute the Intermediate Stock 1:10 into the final Assay Buffer.

  • Result: 100 µM Compound in 1% DMSO.

Step 3: Assay Addition

  • Add to cells/protein. Ensure final DMSO tolerance is respected (typically <0.5% for cells, <5% for enzymes).

Workflow Visualization

StepDownDilution Stock 10 mM Stock (100% DMSO) Vortex Active Mixing (Prevents local high conc.) Stock->Vortex 1:10 Dilution Inter Intermediate Plate (1 mM in 10% DMSO + Buffer) Assay Final Assay Well (10 µM in 1% DMSO) Inter->Assay 1:100 Dilution (Gradual Phase Shift) Vortex->Inter

Caption: The "Step-Down" protocol minimizes the kinetic energy shock of mixing hydrophobic solutes with water.

Module 3: Buffer Chemistry & Additives

The Chemistry of the Benzazepine Core: The 7-hydroxy group is weakly acidic (pKa ~10), and the aniline-like nitrogen (if unsubstituted) is very weakly basic.[1] At physiological pH (7.4), the molecule is predominantly neutral. Neutral molecules have the lowest solubility.

Optimization Strategy: The "Solubility Enhancers"

If the Step-Down protocol fails, modify the assay buffer.

1. Carrier Proteins & Cyclodextrins For benzazepines, cyclodextrins are the gold standard. They encapsulate the hydrophobic core while presenting a hydrophilic exterior.

  • Recommendation: Add 0.5% - 1.0% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to the assay buffer.[1]

  • Note: Ensure the cyclodextrin does not sequester the compound from the target (check K_d).

2. Non-Ionic Surfactants Prevent aggregation and adsorption to plasticware.

  • Recommendation: 0.01% Pluronic F-127 or 0.005% Tween-20 .[1]

  • Why: Pluronic F-127 is less lytic to cells than Tween and excellent for preventing "sticky" compound loss.[1]

3. pH Adjustment (Use with Caution)

  • Strategy: Slightly elevating pH (to 8.0) may deprotonate the 7-OH (phenolate form), drastically increasing solubility.[1]

  • Risk:[1][3][4] High pH may compromise enzyme activity or cell health. Only use if the assay tolerates pH 8.0.

Troubleshooting FAQ

Q1: My IC50 curve is bell-shaped or plateaus early. Is this solubility? A: Yes. This is a hallmark of "precipitation-limited" activity.[1] As you increase concentration, the compound precipitates, effectively lowering the free concentration available to bind the target.

  • Fix: Filter the highest concentration through a 0.2 µm filter. If the concentration drops (measure by HPLC/UV), you have precipitation.

Q2: The compound is killing my cells, but I don't see crystals. A: It might be Micro-aggregation . Invisible aggregates can settle on cells, causing physical stress or high local concentrations of DMSO.

  • Fix: Centrifuge the diluted compound solution (e.g., 3000 x g for 5 mins) before adding to cells. If the pellet is visible or the supernatant loses potency, aggregates were present.

Q3: Can I use BSA (Bovine Serum Albumin) to help? A: Yes, BSA (0.1%) acts as a carrier. However, benzazepines bind albumin. This shifts the Free Fraction (


). You must correct your IC50/EC50 values for protein binding if you add BSA.

Q4: I see variability between replicates. A: This suggests Pipetting Heterogeneity . When compounds are near their solubility limit, they form non-homogeneous suspensions.

  • Fix: Switch to "Reverse Pipetting" for viscous solutions (DMSO) and ensure the Intermediate Plate is shaken immediately before transfer.

References

  • Assay Guidance Manual (NCBI) . Compound Management and Solubility Optimization. National Center for Advancing Translational Sciences.[5][6][7] Available at: [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Focus on Solubility and Dissolution).
  • Sittampalam, G. S., et al. (Eds.).[7] Assay Guidance Manual: DMSO Tolerance and Solvent Effects. Available at: [Link]

Sources

Troubleshooting

"troubleshooting inconsistent results in 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one experiments"

Executive Summary: The "Dual-Functionality" Challenge Inconsistent results with 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (hereafter 7-HTB ) almost invariably stem from its amphoteric nature and oxidative liability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Functionality" Challenge

Inconsistent results with 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (hereafter 7-HTB ) almost invariably stem from its amphoteric nature and oxidative liability . Unlike simple ketones or amines, 7-HTB possesses both a phenolic hydroxyl group (pKₐ ~10) and a secondary amine (pKₐ ~9-10).

This creates a "solubility window" trap during workup and a "redox trigger" during analysis. If your yields are fluctuating between 20-80% or your HPLC baselines are drifting, you are likely failing to control the pH-redox axis.

This guide moves beyond standard protocols to address the causality of failure modes.

Module 1: Synthesis & Reaction Monitoring

Focus: Cyclization Failures and Oxidative Darkening

Q1: My reaction mixture turns dark brown/black rapidly. Is the product degrading?

Diagnosis: Yes. This is oxidative coupling. Technical Insight: The electron-rich phenolic ring, combined with the secondary amine, makes 7-HTB highly susceptible to oxidation into quinone-imine species or polyphenolic aggregates upon exposure to air, especially under basic conditions.

Troubleshooting Protocol:

  • Atmosphere Control: All reactions must be performed under a strict Argon or Nitrogen manifold. Balloon pressure is often insufficient for long refluxes.

  • Degassing: Solvents must be sparged with inert gas for 15 minutes prior to use.

  • Antioxidant Additive: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous quench buffer. This acts as a sacrificial reductant during the biphasic workup.

Q2: The Friedel-Crafts or Dieckmann cyclization yield is inconsistent (<40%).

Diagnosis: Lewis Acid deactivation or temperature hysteresis. Technical Insight: If synthesizing via the amino-acid route (e.g., from N-protected aminobutyric acid derivatives), the phenolic oxygen can coordinate with Lewis acids (AlCl₃, BF₃), quenching the catalyst required for ring closure [1].

Corrective Action:

  • Protecting Groups: Ensure the phenol is protected (e.g., O-Methyl or O-Benzyl) during cyclization. Free phenols poison Friedel-Crafts catalysts.

  • Reagent Quality: Use fresh AlCl₃ (yellow/grey powder). White powder indicates hydrolysis (HCl formation), which fails to drive the reaction.

Module 2: Isolation & Purification (The Amphoteric Trap)

Focus: "Missing" Product in Extraction

Q3: I see the product on TLC, but it disappears during aqueous workup. Where did it go?

Diagnosis: You extracted at the wrong pH, trapping the molecule in the aqueous phase. Technical Insight: 7-HTB behaves as a zwitterion-like species.

  • pH < 7: The amine is protonated (Cationic → Water Soluble).

  • pH > 11: The phenol is deprotonated (Anionic → Water Soluble).

  • pH 8.5 - 9.5 (Isoelectric Window): The molecule is neutral. This is the ONLY window where it partitions into organic solvents (DCM/EtOAc).

The "Self-Validating" Extraction Protocol: Do not rely on litmus paper. Use a calibrated pH meter for the aqueous layer.

PhasepH ConditionSpecies StateSolubilityAction
Acidic pH 1.0 - 6.0Ammonium Cation (

)
AqueousImpurities removal (wash)
Neutral pH 8.5 - 9.5 Neutral Species Organic Target Extraction
Basic pH > 11.0Phenolate Anion (

)
AqueousBack-extraction recovery
Visualizing the Extraction Logic

The following diagram illustrates the critical pH decision points to prevent product loss.

ExtractionLogic Start Crude Reaction Mixture (Acidic/Quenched) CheckPH Check pH Start->CheckPH Acidic pH < 6.0 (Amine Protonated) CheckPH->Acidic If Acidic Basic pH > 11.0 (Phenol Deprotonated) CheckPH->Basic If Basic OrgLayer1 Organic Layer: Contains Non-Polar Impurities Acidic->OrgLayer1 Extract AqLayer1 Aqueous Layer: Contains Target 7-HTB Acidic->AqLayer1 Retain Neutral pH 8.5 - 9.5 (Neutral Species) FinalOrg Organic Layer: TARGET PRODUCT Neutral->FinalOrg FinalAq Aqueous Layer: Waste Neutral->FinalAq Basic->AqLayer1 Acidify to pH 9 ExtractStep Adjust to pH 9.0 Extract with DCM x3 AqLayer1->ExtractStep ExtractStep->Neutral

Figure 1: The Amphoteric Extraction Workflow. Failure to target the pH 8.5-9.5 window results in >80% yield loss to the aqueous phase.

Module 3: Analytical Variability (HPLC & LC-MS)

Focus: Peak Tailing and Ghost Peaks

Q4: My HPLC peaks are tailing significantly (Asymmetry > 1.5).

Diagnosis: Silanol interaction with the secondary amine. Technical Insight: The N1-amine interacts with residual silanol groups on standard C18 columns, causing peak drag.

Recommended Method Parameters:

ParameterRecommendationRationale
Column C18 with "Base Deactivation" or "High pH Stability" (e.g., XBridge, Gemini)Reduces silanol activity.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 9.0)Keeps amine neutral (suppresses protonation), improving peak shape [2].
Mobile Phase B AcetonitrileMethanol can cause higher backpressure and broader peaks for this scaffold.
Temperature 35°C - 40°CImproves mass transfer kinetics.
Q5: I see "Ghost Peaks" that grow over time in the autosampler.

Diagnosis: On-column oxidation or autosampler degradation. Technical Insight: 7-HTB is light-sensitive and oxidizes in solution.

  • Solution: Use amber glass vials. Keep the autosampler temperature at 4°C .

  • Solvent: Avoid pure methanol for sample dilution; use Mobile Phase A/B mixture. Methanol can promote oxidative artifacts in phenolic amines [3].

Module 4: Storage & Stability Standards

To ensure reproducibility between batches, adhere to these storage protocols.

  • Solid State: Store at -20°C under Argon. Stability is <3 months at room temperature (turns pink/brown).

  • Solution State: Unstable. Prepare fresh. If storage is necessary, acidify slightly (0.1% Formic Acid) to protonate the amine and stabilize the phenol, then freeze.

References

  • Title: Synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (Analogous Chemistry)
  • HPLC of Amphoteric Amines

    • Title: HPLC method for identification and quantification of active substances (General principles for amine/phenol separ
    • Source: Acta Poloniae Pharmaceutica
    • URL:[Link]

  • Oxidative Stability of Tetrahydroisoquinolines (Structural Analogs)

    • Title: Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by HPLC[1]

    • Source: Journal of Chrom
    • URL:[Link][1]

  • Benzazepine Scaffold Synthesis

    • Title: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones
    • Source: Royal Society of Chemistry (Supp. Info)
    • URL:[Link]

Sources

Optimization

"optimization of reaction conditions for benzazepinone synthesis"

This guide serves as a technical support center for researchers optimizing the synthesis of benzazepinones (specifically 1-, 2-, and 3-benzazepinone scaffolds). It moves beyond standard literature reviews to address fail...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers optimizing the synthesis of benzazepinones (specifically 1-, 2-, and 3-benzazepinone scaffolds). It moves beyond standard literature reviews to address failure modes, mechanistic bottlenecks, and scale-up anomalies.

Status: Active Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The Benzazepinone Challenge

Benzazepinones are privileged scaffolds in drug discovery (e.g., inhibiting HIV-1 reverse transcriptase, vasopressin receptors). However, their synthesis is often plagued by entropic penalties (forming a 7-membered ring), regioselectivity issues (C-H activation), and functional group incompatibility . This guide breaks down the three primary synthetic methodologies and provides direct troubleshooting for each.

Module 1: Palladium-Catalyzed C-H Carbonylation

Target: Benzo[c]azepin-1-ones via


-C(sp²)-H activation.
Troubleshooting & FAQs

Q: I am using Pd(OAc)₂ with CO gas (1 atm), but I see <10% conversion. What is wrong? A: The standard Pd(OAc)₂/CO system often fails due to weak coordination. You likely lack a transient directing group (TDG) or a strong monodentate directing group.

  • Root Cause: The

    
    -C-H bond is distal. Without a directing group like N-SO₂Py (2-pyridylsulfonyl) , the palladium cannot stabilize the 6-membered palladacycle intermediate required before CO insertion.
    
  • Solution: Switch your protecting group to N-SO₂Py . This group coordinates bidentately to Pd(II), lowering the activation energy for the C-H cleavage step.

Q: My reaction turns black immediately, and I lose the catalyst. How do I maintain the active Pd(II) species? A: This indicates rapid reduction to Pd(0) and aggregation (palladium black) before the catalytic cycle completes.

  • Root Cause: Insufficient re-oxidation.

  • Solution: Implement a dual-oxidant system. Use AgOAc (1.5 equiv) combined with 1,4-Benzoquinone (BQ, 0.5 equiv) . AgOAc acts as the terminal oxidant, while BQ acts as a rapid electron-transfer mediator to keep Pd in the +2 oxidation state.

Optimization Data: Oxidant & Solvent Screening

Substrate: N-(3-phenylpropyl)-2-pyridinesulfonamide | Catalyst: Pd(OAc)₂ (10 mol%)

EntryOxidant (Equiv)SolventTemp (°C)Yield (%)Observation
1AgOAc (2.0)Toluene11015Poor solubility of oxidant
2Cu(OAc)₂ (2.0)1,4-Dioxane11035Slow conversion
3AgOAc (1.5) / BQ (0.5)1,4-Dioxane10062Moderate yield
4 AgOAc (1.5) / BQ (2.0) 1,4-Dioxane 110 82 Optimal Condition
5Air (1 atm)DMSO1200Decomposition
Standard Operating Procedure (SOP): Mo(CO)₆ Mediated Carbonylation

Note: Using solid Mo(CO)₆ avoids the safety hazards of high-pressure CO gas.

  • Setup: In a 20 mL sealed tube, charge substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), AgOAc (1.5 equiv), 1,4-benzoquinone (2.0 equiv), and Mo(CO)₆ (1 equiv).

  • Solvent: Add anhydrous 1,4-dioxane (2 mL). Do not use DMF; it coordinates too strongly.

  • Reaction: Seal and heat to 110 °C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Ag residues.

  • Deprotection (Optional): To remove the directing group, treat with Mg/MeOH at RT.

Mechanism Visualization

Figure 1: Catalytic cycle of Pd-catalyzed C-H carbonylation showing the critical role of the N-SO₂Py directing group.

Pd_Carbonylation Start Substrate (N-SO2Py Protected) Pd_Coord Coordination Pd(OAc)2 Start->Pd_Coord CH_Act C-H Activation (Palladacycle Formation) Pd_Coord->CH_Act -AcOH CO_Insert CO Insertion (via Mo(CO)6) CH_Act->CO_Insert +CO Red_Elim Reductive Elimination (C-C Bond Formation) CO_Insert->Red_Elim Pd0 Pd(0) Species Red_Elim->Pd0 Product Benzazepinone Product Red_Elim->Product Reox Re-oxidation (AgOAc/BQ) Pd0->Reox Reox->Pd_Coord Regenerated Pd(II)

Caption: The N-SO2Py group enables the formation of the 6-membered palladacycle, the rate-determining step prior to CO insertion.

Module 2: Ugi-Post Condensation Strategies

Target: Highly substituted benzazepinones via Multicomponent Reactions (MCR).

Troubleshooting & FAQs

Q: My Ugi reaction works, but the subsequent intramolecular cyclization fails (Mitsunobu or SNAr). Why? A: This is usually a conformational issue.[1] The linear Ugi adduct has high rotational freedom.

  • Solution: Use a "Turn-Inducing" Element . Ensure your amine component is an ortho-substituted benzylamine (e.g., o-iodobenzylamine or o-hydroxybenzylamine). This pre-organizes the molecule for cyclization.

Q: I am using o-hydroxybenzylamine in the Ugi reaction, but the yield is <20%. A: Free phenols interfere with the Ugi reaction (acting as an alternative nucleophile or proton source).

  • Protocol Adjustment: You must protect the phenol as a benzyl ether (o-benzyloxybenzylamine).

    • Perform Ugi reaction.[2][3]

    • Hydrogenolysis (H₂/Pd-C) to reveal the phenol.

    • Mitsunobu cyclization (DIAD/PPh₃).

Decision Tree: Selecting the Right Post-Ugi Cyclization

Figure 2: Workflow for selecting the optimal cyclization path based on available functional groups.

Ugi_Strategy Start Ugi Adduct Synthesized Check_FG Check Functional Groups Start->Check_FG Path_A Aryl Halide (I/Br) Present? Check_FG->Path_A Path_B Phenol/Alcohol Present? Check_FG->Path_B Path_C Alkyne Present? Check_FG->Path_C Method_A Heck/Buchwald Cyclization (Pd-Cat) Path_A->Method_A Yes Method_B Mitsunobu Cyclization (DIAD/PPh3) Path_B->Method_B Yes (after deprotection) Method_C Hydroarylation (Au-Cat) Path_C->Method_C Yes

Caption: Select the cyclization method based on the "handle" installed during the initial Ugi condensation.

Module 3: Rhodium-Catalyzed Annulation

Target: 2-Benzazepinones from Benzylamines and Alkenes.

Troubleshooting & FAQs

Q: I am getting a mixture of 5-membered (isoindolinone) and 7-membered (benzazepinone) rings. A: This is a competition between C-H activation pathways.

  • Optimization: Solvent choice is critical. 1,2-Dichloroethane (DCE) favors the 7-membered ring via insertion of the alkene before reductive elimination. Solvents like toluene often favor the thermodynamically more stable 5-membered ring.

  • Catalyst: Use [RhCpCl₂]₂ . The Cp (pentamethylcyclopentadienyl) ligand provides the necessary steric bulk to direct the regioselectivity toward the larger ring.

Protocol: Rh(III)-Catalyzed Coupling with MBH Adducts
  • Reagents: Benzylamine (0.2 mmol), MBH acetate (0.24 mmol), [RhCp*Cl₂]₂ (2.5 mol%), Cu(OAc)₂ (30 mol%).

  • Solvent: DCE (2 mL).

  • Conditions: 110 °C under Air (sealed tube).

  • Note: The reaction is sensitive to water. Use molecular sieves if the DCE is not freshly distilled.

Module 4: Isolation & Purification Guide

Issue: Product "Streaking" on Silica Gel

  • Cause: Benzazepinones contain a lactam amide and often a tertiary amine (if Ugi-derived). They interact strongly with silanols.

  • Fix: Pre-wash the silica column with 1% Triethylamine (TEA) in hexane. Use a mobile phase containing 1% MeOH and 0.1% NH₄OH in DCM.

Issue: Co-elution with Phosphine Oxide (Mitsunobu Route)

  • Cause: Triphenylphosphine oxide (TPPO) is a byproduct of the Mitsunobu cyclization and has similar polarity to many benzazepinones.

  • Fix:

    • Precipitation: Dissolve crude in minimal toluene and add MgCl₂. TPPO forms a complex and precipitates.

    • Alternative Reagent: Use 1,1'-(Azodicarbonyl)dipiperidine (ADDP) and Tributylphosphine (PBu₃) . The byproducts are easier to separate (PBu₃O is water-soluble/volatile; ADDP-H₂ is insoluble in ether).

References

  • Palladium-Catalyzed Carbonyl

    • Title: Access to Benzazepinones by Pd-Catalyzed Remote C–H Carbonyl

      
      -Arylpropylamine Derivatives[4][5]
      
    • Source: Organic Letters (2019)
    • URL:[Link]

  • Ugi-Mitsunobu Post-Condens

    • Title: Diversity-oriented synthesis of dihydrobenzoxazepinones by coupling the Ugi multicomponent reaction with a Mitsunobu cyclization[6]

    • Source: Beilstein Journal of Organic Chemistry (2014)
    • URL:[Link]

  • Rhodium-Catalyzed Annul

    • Title: Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization[7][8][9]

    • Source: ACS Catalysis (2018)[9]

    • URL:[Link][9]

  • General Benzazepinone Reviews

    • Title: Palladium-Catalyzed Benzodiazepines Synthesis[4][5][10][11]

    • Source: MDPI (2020)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Managing Cytotoxicity of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-on...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one. The content herein addresses common challenges encountered when assessing the cytotoxicity of this compound in cell-based assays, offering troubleshooting strategies and detailed protocols to ensure data integrity and reproducibility.

A Note on the Mechanism of Action: As of this guide's publication, the specific cytotoxic mechanisms of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one are not extensively characterized in peer-reviewed literature. However, based on the chemical structure, which includes a phenolic group, and data from similar compounds, this guide will operate on the working hypothesis that its cytotoxicity may be mediated by the induction of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent apoptosis.[1] This framework allows us to provide robust troubleshooting and mechanistic investigation strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and problems encountered during preliminary experiments.

Q1: My cells are showing significant death at lower-than-expected concentrations of the compound. What are the first things I should check?

A1: Unexpectedly high cytotoxicity can stem from several factors. Systematically check the following:

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at concentrations above 0.5%-1%.[2] Always run a vehicle control (cells treated with the highest concentration of solvent used in the experiment) to ensure the observed toxicity is not a solvent artifact.[3]

  • Compound Stability and Solubility: Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted in culture media. Precipitated compound can cause inconsistent results and physical stress on cells. Visually inspect wells for precipitation under a microscope.

  • Cell Health and Density: Only use healthy, low-passage number cells for your assays.[4] Over-confluent or unhealthy cells are more susceptible to chemical stressors. Furthermore, the optimal cell seeding density should be determined for your specific cell line and assay duration to avoid artifacts from overcrowding or sparse cultures.[5]

  • Exposure Time: Cytotoxicity is time-dependent. An early time point might be capturing an acute toxic effect. Consider performing a time-course experiment to understand the kinetics of the cytotoxic response.[5][6]

Q2: I am observing high variability between replicate wells. What are the likely causes?

A2: High variability can invalidate your results. Common causes include:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting to prevent cells from settling.

  • Pipetting Errors: Small volume errors during compound dilution or addition can lead to large concentration differences. Use calibrated pipettes and proper technique.

  • "Edge Effects": Wells on the perimeter of a microplate are prone to evaporation, leading to increased concentrations of media components and the test compound.[7] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[3]

  • Presence of Bubbles: Bubbles in the wells can interfere with optical readings in colorimetric or fluorescent assays.[8] Ensure no bubbles are present before taking measurements.

Q3: How can I determine if the observed cell death is programmed (apoptosis) or due to acute injury (necrosis)?

A3: Differentiating between apoptosis and necrosis is critical for mechanistic understanding.

  • Apoptosis is an active, programmed process characterized by specific biochemical events, including the activation of caspase enzymes.[9]

  • Necrosis is a passive form of cell death resulting from acute injury, characterized by the loss of cell membrane integrity.[10]

A simple way to distinguish these is to multiplex assays. For example, you can combine a real-time assay for cytotoxicity (measuring membrane integrity, an indicator of necrosis or late apoptosis) with a luminescent assay for caspase-3/7 activation (a hallmark of apoptosis).[10][11] A high caspase signal followed by a later increase in membrane permeability suggests an apoptotic mechanism.[6]

Q4: Which cell viability assay is the "gold standard" for this type of compound screening?

A4: For high-throughput screening, ATP-based luminescent assays (e.g., CellTiter-Glo®) are often considered the "gold standard" due to their high sensitivity, wide dynamic range, and simple "add-mix-measure" protocol.[11][12] They measure ATP levels, which correlate with the number of metabolically active, viable cells.

However, it is crucial to validate these findings with an orthogonal method. Because compounds with phenol groups could potentially interfere with metabolic readouts or induce oxidative stress, we strongly recommend confirming results with an assay that measures a different aspect of cell health, such as:

  • Membrane Integrity Assays: These measure the release of enzymes like lactate dehydrogenase (LDH) from damaged cells or use membrane-impermeable dyes.[3][10]

  • Real-Time Cytotoxicity Assays: These use fluorescent dyes that enter cells when their membranes are compromised, allowing you to monitor the kinetics of cell death over time.[6][11]

Multiplexing these different assay types provides a more complete and reliable picture of the compound's cytotoxic effects.[13]

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides structured workflows and detailed experimental protocols to dissect and manage the cytotoxicity of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one.

Guide 1: Optimizing Experimental Conditions to Avoid Cytotoxic Artifacts

Initial experiments often require optimization to find the appropriate assay window. This involves performing a matrix of concentrations and time points.

G cluster_start STARTING POINT cluster_troubleshoot TROUBLESHOOTING STEPS cluster_analysis ANALYSIS & DECISION cluster_next NEXT STEPS start Unexpected Cytotoxicity Observed dose Protocol 1: Dose-Response (8-point, log scale) start->dose 1. Define Concentration Range time Protocol 2: Time-Course (e.g., 6, 12, 24, 48h) dose->time 2. Determine Time Dependence density Optimize Seeding Density (Test Low, Medium, High) time->density 3. Confirm Cell Health analyze Analyze Data: Calculate IC50 at each time point. Observe morphological changes. density->analyze decision Select Optimal Conditions: - Concentration range bracketing IC50 - Time point showing clear effect - Seeding density in log phase growth analyze->decision mechanistic Proceed to Mechanistic Studies (See Guides 2 & 3) decision->mechanistic G compound 7-Hydroxy-1,2,3,4- tetrahydro-1-benzazepin-5-one ros Increased Intracellular ROS compound->ros Induces mito Mitochondrial Stress (Cytochrome c release) ros->mito cas9 Caspase-9 Activation (Initiator) mito->cas9 Activates cas3 Caspase-3/7 Activation (Executioner) cas9->cas3 Cleaves & Activates apoptosis Apoptosis: - DNA Fragmentation - Membrane Blebbing cas3->apoptosis

Caption: Hypothetical pathway of ROS-induced apoptosis. [1][9]

This protocol combines a real-time fluorescent cytotoxicity assay with a luminescent caspase-3/7 activation assay.

Materials:

  • Assay-ready cell plate prepared as in Guide 1.

  • Multiplex assay kit (e.g., RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay or similar). These kits typically contain:

    • A membrane-impermeable DNA dye (to detect necrotic/late apoptotic cells).

    • A substrate for an apoptosis-specific enzyme (e.g., caspase-3/7).

    • Detection reagents.

Procedure:

  • Reagent Preparation: Prepare the assay reagents according to the manufacturer's protocol. This usually involves combining substrates and buffers.

  • Reagent Addition: Add the combined reagent directly to the wells of the cell plate containing the compound dilutions.

  • Kinetic Measurement (Optional but Recommended):

    • Place the plate in a plate reader equipped with an environmental chamber (37°C, 5% CO2).

    • Measure fluorescence (for cytotoxicity) and luminescence (for apoptosis) at regular intervals (e.g., every 1-2 hours) for the desired duration (up to 72 hours). [6] * Scientist's Note: A kinetic reading is powerful because it reveals the sequence of events. Apoptosis is typically marked by an increase in the caspase (luminescence) signal before a significant increase in the membrane permeability (fluorescence) signal. [6]

  • Endpoint Measurement:

    • If a kinetic reading is not possible, take endpoint readings at your pre-determined time points (e.g., 24, 48 hours).

    • Measure fluorescence first, then add the final luminescent detection reagent (if required by the kit) and measure luminescence.

  • Data Analysis:

    • Plot both the fluorescence and luminescence signals against compound concentration.

    • A potent apoptotic inducer will show a strong increase in luminescence at concentrations that cause cell death. A compound causing primary necrosis will show a strong fluorescence signal without a preceding or concurrent strong luminescence signal.

Guide 3: Investigating Oxidative Stress as a Potential Mechanism

The presence of a phenol group in the compound's structure suggests a potential for redox cycling, which can lead to the generation of Reactive Oxygen Species (ROS) and oxidative stress. [14]

This protocol uses a common ROS-sensitive fluorescent probe, DCFH-DA, to detect general oxidative stress.

Materials:

  • Assay-ready cell plate.

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe. [1]* A known ROS inducer as a positive control (e.g., 100 µM H₂O₂ or 10 µM menadione). [14]* Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Compound Treatment: Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50) for a shorter time period (e.g., 1, 3, or 6 hours), as ROS generation is often an early event. [14]Include vehicle and positive controls.

  • Probe Loading:

    • Prepare a 5-10 µM working solution of DCFH-DA in serum-free medium.

    • Remove the treatment media and wash the cells gently with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells again with warm PBS.

    • Add fresh PBS or phenol red-free medium to the wells.

    • Immediately measure the fluorescence intensity using a plate reader (Excitation ~485 nm / Emission ~530 nm). [14]

  • Data Analysis:

    • Correct for background fluorescence (wells with no cells).

    • Express the results as a fold change in fluorescence relative to the vehicle-treated control. A significant increase indicates ROS production. [1]

      Assay Principle Pros Cons
      ROS Detection (DCFH-DA) Measures general oxidative stress. [1] Simple, widely used. Prone to artifacts, not specific to one ROS type.
      Lipid Peroxidation (TBARS) Measures malondialdehyde (MDA), an end-product of membrane damage. [14] Indicates downstream oxidative damage. Can be complex, requires cell lysis.

      | Glutathione (GSH) Assay | Measures levels of the key intracellular antioxidant, GSH. [14]| Indicates depletion of antioxidant defenses. | Requires cell lysis. |

Section 3: Proactive Management & Best Practices
Protocol 4: Mitigating Cytotoxicity with an Antioxidant

To confirm that cytotoxicity is mediated by oxidative stress, a "rescue" experiment can be performed using an antioxidant like N-acetylcysteine (NAC).

Procedure:

  • Experimental Setup: Design your experiment with four main groups:

    • Vehicle control

    • Compound alone (at its IC50 concentration)

    • N-acetylcysteine (NAC) alone (e.g., 1-5 mM)

    • Compound + NAC (pre-treat with NAC for 1-2 hours before adding the compound)

  • Execution: Follow the procedure for the Dose-Response experiment (Guide 1, Protocol 1).

  • Analysis: Measure cell viability after 24 or 48 hours. If NAC significantly increases the viability of cells treated with the compound compared to the compound-alone group, it strongly suggests that oxidative stress is a key contributor to the cytotoxicity. [15]

Appendix
Appendix A: Summary of Recommended Controls for Cytotoxicity Assays
Control TypePurposeImplementation
Untreated Control Baseline cell health and growth.Cells in culture medium only.
Vehicle Control Accounts for solvent effects. [3]Cells treated with the highest concentration of solvent (e.g., DMSO) used.
Positive Control (Cytotoxicity) Confirms assay is working.Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis, Triton X-100 for necrosis).
Background Control Measures background signal from media/reagents. [3]Wells with medium and assay reagents, but no cells.
References
  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Sigma-Aldrich. (n.d.).
  • CLYTE Technologies. (2026, February 18). The Gold Standard: Selecting the Best Cell Viability Assay for High-Throughput Screening (HTS).
  • PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Promega Corporation. (n.d.).
  • NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Promega Corporation. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
  • BD Biosciences. (n.d.).
  • Anticancer Research. (n.d.). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • MDPI. (2024, May 17).
  • Thermo Fisher Scientific - US. (n.d.). Caspase Assays.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Minimizing XL-784 cytotoxicity in cell lines.
  • ResearchGate. (2018, December 4). Cell-based Assays for Assessing Toxicity: A Basic Guide.
  • YouTube. (2021, October 22).
  • Westburg Life Sciences. (n.d.). How to reduce cytotoxicity during cell transfection.
  • PMC - NIH. (2020, December 24). The role of small molecules in cell and gene therapy.
  • BenchChem. (n.d.).
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • BMG Labtech. (2025, July 28).
  • PMC - NIH. (n.d.).
  • Mount Sinai Scholars Portal. (n.d.).
  • MDPI. (2023, June 10).
  • PMC - NIH. (n.d.).
  • Karger. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
  • PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines.
  • PMC - NIH. (2023, June 20).
  • ResearchGate. (2025, August 5). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines | Request PDF.
  • Scilit. (n.d.).
  • PMC - NIH. (2025, April 18). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1.
  • ChemScene. (n.d.). 22245-90-5 | 7-Hydroxy-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one.
  • PubChem. (n.d.). 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.
  • The Institute of Cancer Research. (2020, March 3).
  • Echemi. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzozepin-5-one.
  • Toronto Research Chemicals. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one.
  • Sigma-Aldrich. (n.d.). 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.
  • PubMed. (1999, August). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl ]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist.
  • MDPI. (2025, June 19). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.
  • Wikipedia. (n.d.). 7-Hydroxymitragynine.

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Reference Data & Comparative Studies

Validation

"confirming the biological activity of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one"

The following guide provides a rigorous technical analysis of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one , defining its role as a critical pharmacophore precursor rather than a standalone therapeutic agent. Content...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical analysis of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one , defining its role as a critical pharmacophore precursor rather than a standalone therapeutic agent.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Kinase Researchers.

Executive Summary: The "Latent" Bioactivity

7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (hereafter 7-HBZ ) is a privileged bicyclic scaffold.[1] While it possesses limited intrinsic biological activity in its monomeric form, it is the essential synthetic precursor for a class of potent kinase inhibitors known as Paullones (specifically 9-Hydroxypaullone).

This guide objectively compares 7-HBZ against its biologically active derivatives and structural analogs. The data confirms that while 7-HBZ serves as a weak ligand or negative control in raw assays, its value lies in its conversion to fused ring systems that inhibit Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β) with nanomolar potency.

Comparative Analysis: Scaffold vs. Active Inhibitor

The following table contrasts the biological profile of the 7-HBZ scaffold against its active derivative (9-Hydroxypaullone) and the clinically relevant 7-Chloro analog (Tolvaptan intermediate).

Feature7-HBZ (The Scaffold) 9-Hydroxypaullone (The Active Agent) 7-Chloro-Benzazepin-5-one
Structure Bicyclic (Benzazepine)Tricyclic (Indolo-Benzazepine)Bicyclic (Benzazepine)
Primary Target Inactive / Weak BinderCDK1/2/5, GSK-3β Vasopressin V2 Receptor (Precursor)
IC50 (CDK1/Cyclin B) > 10,000 nM (Inactive)~ 400 nM > 10,000 nM
IC50 (GSK-3β) > 10,000 nM~ 4 nM (High Potency)N/A
Mechanism Lack of ATP-hinge bindingATP-competitive inhibitorPrecursor for GPCR antagonist
Solubility Moderate (Polar OH group)Low (Planar stacking)Moderate
Role in Research Negative Control / Building Block Positive Control / Probe Intermediate for Tolvaptan
Mechanistic Insight:
  • 7-HBZ (Scaffold): Lacks the indole moiety required to form critical hydrogen bonds with the kinase hinge region (Glu81/Leu83 in CDK1). The 7-hydroxyl group is solvent-exposed and does not contribute significantly to binding energy in the monomeric state.

  • 9-Hydroxypaullone: The fusion of a phenylhydrazine moiety to 7-HBZ creates the indole ring. The resulting planar structure mimics ATP, allowing the molecule to slot into the kinase active site. The hydroxyl group (now at position 9 of the paullone system) forms specific water-mediated contacts that enhance selectivity for GSK-3β.

Visualization of the Activation Pathway

The biological activity is "unlocked" via the Fischer Indole Synthesis. The diagram below illustrates the transformation from the inactive 7-HBZ scaffold to the active kinase inhibitor.

G cluster_0 Biological Activation Pathway Scaffold 7-Hydroxy-1,2,3,4- tetrahydro-1-benzazepin-5-one (7-HBZ) Intermediate Hydrazone Intermediate Scaffold->Intermediate + Reagent Acid Cat. Reagent Phenylhydrazine (Fisher Indole Synthesis) Reagent->Intermediate Active 9-Hydroxypaullone (Active Kinase Inhibitor) Intermediate->Active - NH3 Cyclization Target Inhibition of CDK1 / GSK-3β Active->Target IC50: ~4 nM (GSK-3β)

Caption: Transformation of the inactive 7-HBZ scaffold into the potent 9-Hydroxypaullone inhibitor via Fischer Indole Cyclization.

Experimental Protocols for Validation

To confirm the biological potential of 7-HBZ, researchers must perform a comparative kinase assay . This protocol validates the scaffold's utility by demonstrating the gain-of-function upon derivatization.

Protocol A: Synthesis of the Active Probe (9-Hydroxypaullone)

Use this protocol to convert the inactive 7-HBZ into the active reference standard.

  • Reactants: Dissolve 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (1.0 eq) and Phenylhydrazine (1.1 eq) in glacial acetic acid.

  • Reaction: Reflux at 70°C for 3 hours. The ketone carbonyl of 7-HBZ condenses with the hydrazine.

  • Cyclization: Increase temperature to 118°C (reflux) for 1 hour to drive the Fischer indole cyclization (loss of NH3).

  • Workup: Pour reaction mixture into ice water. Neutralize with NaOH.

  • Purification: Filter the precipitate. Recrystallize from ethanol to obtain 9-Hydroxypaullone .

    • Validation Point: The appearance of a new UV peak at ~320 nm confirms the formation of the indole system.

Protocol B: Comparative Kinase Inhibition Assay (CDK1/Cyclin B)

This assay proves that 7-HBZ is the inactive precursor, validating the specificity of the derived Paullone.

Materials:

  • Recombinant CDK1/Cyclin B complex.

  • Substrate: Histone H1 (biotinylated).

  • ATP (Radiolabeled [γ-33P]-ATP or fluorescent tracer).

  • Test Compounds: 7-HBZ (Negative Control) and 9-Hydroxypaullone (Positive Control).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of 7-HBZ and 9-Hydroxypaullone in 100% DMSO.

  • Dilution: Serial dilute compounds in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) to range from 10 µM to 0.1 nM.

  • Incubation:

    • Mix Kinase (0.2 µ g/well ) + Substrate (1 µM) + Test Compound.

    • Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Start: Add ATP mix (10 µM final concentration). Incubate for 45 minutes at 30°C.

  • Termination: Stop reaction with 3% Phosphoric acid (for radioactive) or EDTA (for fluorescent).

  • Data Analysis: Measure phosphorylation. Plot % Inhibition vs. Log[Concentration].

Expected Results (Self-Validation Criteria):

  • 7-HBZ: Should show < 10% inhibition at 10 µM. (Flat line). Interpretation: The scaffold alone does not bind the ATP pocket.

  • 9-Hydroxypaullone: Should show sigmoidal dose-response with IC50 < 500 nM . Interpretation: The fused indole ring confers bioactivity.

References

  • Kunick, C., et al. (2004). "Structure-aided optimization of kinase inhibitors derived from alsterpaullone." Journal of Medicinal Chemistry.

  • Leost, M., et al. (2000). "Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25." European Journal of Biochemistry.

  • Zaharevitz, D. W., et al. (1999). "Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases." Cancer Research.

  • Otsuka Pharmaceutical Co., Ltd. (2008).[2] "Tolvaptan (OPC-41061) NDA 22-275: Chemistry Review." FDA Access Data. (Provides context on the 7-Chloro-benzazepinone intermediate).

Sources

Comparative

"comparing 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one to known inhibitors/activators"

Topic: The 1-Benzazepin-5-one Pharmacophore: Comparing 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one to Functionalized Antagonists and Kinase Inhibitors. Part 1: Executive Summary & Technical Positioning 7-Hydroxy-1,2,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The 1-Benzazepin-5-one Pharmacophore: Comparing 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one to Functionalized Antagonists and Kinase Inhibitors.

Part 1: Executive Summary & Technical Positioning

7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (hereafter referred to as 7-HTBO ) is not a standalone blockbuster drug but a privileged scaffold and high-value fragment intermediate in medicinal chemistry. It serves as the structural anchor for a class of potent non-peptide vasopressin receptor antagonists (Vaptans) and cyclin-dependent kinase (CDK) inhibitors (Paullones).

Unlike fully elaborated drugs (e.g., Tolvaptan) which exhibit nanomolar potency, 7-HTBO represents the "minimal pharmacophore" required for molecular recognition in the benzazepine class. This guide compares 7-HTBO against its optimized derivatives and alternative scaffold classes to assist researchers in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Key Distinction:

  • 7-HTBO: A chemical building block/fragment.[1][2] High ligand efficiency, low steric bulk, modifiable 7-OH position.

  • Comparators: Tolvaptan (V2 Antagonist), Alsterpaullone (CDK Inhibitor), Benzodiazepines (Alternative Scaffold).

Part 2: Comparative Analysis

Mechanistic Profiling: The Scaffold vs. The Drug

The 1-benzazepin-5-one core provides a rigid bicyclic framework that mimics the peptide turn found in natural substrates.

Feature7-HTBO (The Scaffold) Tolvaptan (The Drug) Alsterpaullone (The Kinase Probe)
Role Fragment / IntermediateFDA-Approved DrugChemical Probe
Primary Target Precursor for V2 / CDKVasopressin V2 ReceptorCDK1 / GSK-3

Mechanism Chemical Ligation PointCompetitive AntagonistATP-Competitive Inhibitor
Binding Mode Weak H-bonding (7-OH)Hydrophobic Fit + H-bondingHinge Binder (ATP pocket)
Potency (IC50) >10

M (Est. Fragment)
~3-10 nM (V2)~4 nM (CDK1)
Solubility Moderate (Polar 7-OH)Low (Requires formulation)Low
Key Modification 7-OH (Conjugation site)7-Chloro + BenzamideIndole Fusion
Structural Activity Relationship (SAR) Logic
  • The 7-Hydroxy Handle: The hydroxyl group at position 7 is the critical "vector" for growing the molecule. In V2 antagonists, this position (often chlorinated or methylated in final drugs) dictates metabolic stability. In 7-HTBO, the OH group allows for etherification or esterification to probe the "solvent-exposed" regions of the binding pocket.

  • The Azepine Ring: The 7-membered nitrogen ring provides a specific conformational constraint (boat-chair twist) that distinguishes it from the flatter quinolines or isoquinolines, offering superior selectivity for GPCRs over enzymes unless fused (as in Paullones).

Part 3: Experimental Protocols

Protocol A: Derivatization of 7-HTBO for SAR Screening

Context: Converting the scaffold into a probe to test binding affinity.

Objective: Synthesize a library of 1-substituted derivatives to test N-substituent effects on lipophilicity and binding.

  • Reagents: 7-HTBO (1.0 eq), Alkyl Halide (R-X, 1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve 7-HTBO in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 15 min at RT to deprotonate the secondary amine (Position 1).
      
    • Add Alkyl Halide dropwise.

    • Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Quench: Pour into ice water. Extract with EtOAc (3x).

    • Purification: Silica gel column chromatography.

  • Validation: NMR (

    
    ) must show disappearance of the NH signal (~4-5 ppm) and appearance of N-alkyl protons.
    
Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)

Context: Determining if 7-HTBO binds to a target protein (e.g., a Kinase or GPCR domain) before optimization.

  • Chip Preparation: Immobilize target protein (e.g., GSK-3

    
    ) on a CM5 sensor chip via amine coupling.
    
  • Solvent Correction: Prepare DMSO calibration curve (1% to 5% DMSO) to account for bulk refractive index changes.

  • Injection: Inject 7-HTBO at concentrations ranging from 10

    
    M to 500 
    
    
    
    M.
    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60s.

    • Dissociation: 120s.

  • Analysis: Calculate

    
     using steady-state affinity fitting (since fragments have fast on/off rates).
    
    • Success Criteria: A square-shaped sensorgram indicates specific, fast binding.

Part 4: Visualization (Pathway & Logic)

Figure 1: The Benzazepin-5-one Divergent Synthesis Pathway

This diagram illustrates how 7-HTBO serves as a central node, diverging into GPCR antagonists (Vaptans) or Kinase Inhibitors (Paullones) based on chemical elaboration.

BenzazepinePathways cluster_GPCR GPCR Targeting cluster_Kinase Kinase Targeting Scaffold 7-HTBO (The Scaffold) Inter1 N-Benzoylation (Amide Coupling) Scaffold->Inter1 + Benzoyl Chloride Inter2 Fischer Indole Cyclization Scaffold->Inter2 + Phenylhydrazine Vaptan Tolvaptan-like (V2 Antagonists) Inter1->Vaptan Side chain optimization Paullone Kenpaullone/Alsterpaullone (CDK/GSK-3b Inhibitors) Inter2->Paullone Fusion & Oxidation

Caption: Divergent synthesis from the 7-HTBO core. Top path leads to GPCR antagonists; bottom path leads to fused kinase inhibitors.

Part 5: Critical Analysis & Recommendations

  • Ligand Efficiency (LE): 7-HTBO has a high Ligand Efficiency. While its potency is low, its molecular weight (~177 Da) is small. If it shows even weak binding (

    
     ~100 
    
    
    
    M), it is a superior starting point compared to a larger hit with similar potency.
  • Metabolic Liability: The 7-OH group is a Phase II metabolic handle (glucuronidation). In drug design, this is often capped (methoxy) or replaced (chloro/fluoro) to improve half-life, unless the hydroxyl is required for specific H-bonding in the pocket.

  • Safety Profile: As a fragment, 7-HTBO is generally considered low toxicity in cellular assays compared to the fused Paullones, which can be cytotoxic due to DNA intercalation.

Recommendation for Researchers:

  • If developing V2 antagonists: Use 7-HTBO to synthesize N-1 substituted analogs. Focus on the "Lid" region of the receptor.

  • If developing Kinase inhibitors: Use 7-HTBO in a Fischer Indole synthesis to create novel Paullone analogs. The 7-OH provides a handle for solubilizing groups, addressing the poor solubility of classic Paullones.

References

  • Kondo, K., et al. (1999). "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist." Bioorganic & Medicinal Chemistry, 7(8), 1743-1754. Link

  • Kunick, C., et al. (2004). "Paullones: A Series of Cyclin-Dependent Kinase Inhibitors." Current Medicinal Chemistry, 11(10). Link

  • Evans, B.E., et al. (1988). "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 31(12), 2235-2246. (Seminal paper defining "Privileged Structures" including benzazepines). Link

  • PubChem Compound Summary. "1,2,3,4-Tetrahydro-1-benzazepin-5-one." National Center for Biotechnology Information. Link

Sources

Validation

"cross-validation of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one activity in different assay formats"

Executive Summary & Strategic Context 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (and its related benzazepinone scaffolds) represents a privileged structure in medicinal chemistry, frequently utilized in the design...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (and its related benzazepinone scaffolds) represents a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., Aurora A, PLK1, CDK) and GPCR ligands (e.g., Vasopressin antagonists).

However, the physicochemical properties of this scaffold—specifically the planar tricyclic core and the phenolic hydroxyl group—introduce significant risks of assay interference . These risks include autofluorescence, fluorescence quenching, and colloidal aggregation. Relying on a single assay format often leads to false positives or skewed potency values (


).

This guide establishes a triangulated cross-validation protocol to rigorously authenticate biological activity. We move beyond simple screening to a multi-dimensional analysis:

  • Biochemical Verification: Differentiating catalytic inhibition from signal interference.

  • Biophysical Confirmation: Validating physical binding stoichiometry.

  • Cellular Translation: Confirming target engagement in a complex biological matrix.

Comparative Analysis of Assay Formats

The following table summarizes the performance of this compound class across standard screening modalities.

FeatureTR-FRET / HTRF (Primary Screen)Radiometric

P-ATP
(Gold Standard)
Thermal Shift (TSA) (Biophysical)Cellular Western Blot (Functional)
Primary Readout Fluorescence Ratio (665/620 nm)Phosphotransfer (

P incorporation)
Melting Temp (

) Shift
Phospho-protein levels
Throughput Ultra-HighLow/MediumMediumLow
Interference Risk High (Compound autofluorescence/quenching)Low (Direct measurement)Medium (Dye interaction)Low (Antibody specificity)
Sensitivity High (nM range)Very High (pM range)Moderate (

M range)
Moderate
Cost/Well LowHigh (Waste disposal)LowHigh
Key Insight Prone to false negatives if compound quenches acceptor.[1][2]Definitive catalytic inhibition data.Confirms structural stabilization.Proves membrane permeability.
Critical Technical Insight: The Fluorescence Artifact

Benzazepin-5-one derivatives often exhibit excitation/emission spectra that overlap with common fluorophores (e.g., Coumarin, Fluorescein). The 7-hydroxyl group can also act as a radical scavenger or quencher.

  • Observation: In TR-FRET, a compound that quenches the acceptor (e.g., XL665) will artificially decrease the ratio, mimicking inhibition.

  • Correction: Always run a "counter-screen" without the enzyme or use a radiometric format to validate

    
     values.
    

Cross-Validation Workflow

The following diagram illustrates the decision logic for validating hits derived from this scaffold.

CrossValidationLogic Start Primary Screen: TR-FRET / HTRF Hit Hit Identified (>50% Inhibition) Start->Hit ArtifactCheck Artifact Check: Autofluorescence Scan Hit->ArtifactCheck Exclude false positives ArtifactCheck->Start Redesign Assay Radiometric Orthogonal Assay: Radiometric (33P-ATP) ArtifactCheck->Radiometric Clean signal? Biophysical Binding Confirmation: Thermal Shift (TSA) / SPR Radiometric->Biophysical Confirmed IC50 Cellular Target Engagement: Western Blot (p-Substrate) Biophysical->Cellular Confirmed Binder Decision Valid Lead Candidate Cellular->Decision

Figure 1: Hierarchical filter cascade for validating benzazepinone activity. Note the critical "Artifact Check" step before expensive orthogonal testing.

Detailed Experimental Protocols

Protocol A: Orthogonal Radiometric Kinase Assay ( P-ATP)

Purpose: To determine the true inhibitory potential (


) devoid of optical interference.

Reagents:

  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM 
    
    
    
    , 2 mM DTT.
  • Substrate: Specific peptide (e.g., Kemptide for PKA/Aurora) or protein (e.g., Histone H1).

  • Tracer:

    
    -ATP (Specific Activity: ~3000 Ci/mmol).
    

Workflow:

  • Preparation: Prepare 3x enzyme solution and 3x substrate/ATP mix in Kinase Buffer.

  • Compound Addition: Dispense 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (dissolved in 100% DMSO) into a 96-well plate using an acoustic dispenser (e.g., Echo 550) to minimize carryover. Final DMSO concentration should be <1%.

  • Reaction Initiation: Add 10

    
    L of Enzyme solution. Incubate for 10 min (pre-equilibration). Add 10 
    
    
    
    L of Substrate/ATP mix (spiked with 0.5
    
    
    Ci
    
    
    P-ATP).
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination: Stop reaction by spotting 15

    
    L onto P81 phosphocellulose filter paper.
    
  • Washing: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted ATP.

  • Detection: Dry filters, add scintillant, and read on a scintillation counter (e.g., MicroBeta).

Self-Validating Step: Include a "No Enzyme" control to measure background binding of ATP to the filter, and a Reference Inhibitor (e.g., Staurosporine) to verify enzyme activity.

Protocol B: Differential Scanning Fluorimetry (TSA)

Purpose: To confirm the compound binds to the protein and stabilizes its structure, ruling out non-specific aggregation.

Reagents:

  • Protein: Purified Kinase domain (conc. 2-5

    
    M).
    
  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 20 mM HEPES, 150 mM NaCl.

Workflow:

  • Mix: Prepare a master mix containing Protein (final 2

    
    M) and SYPRO Orange (final 5x).
    
  • Plate: Aliquot 19

    
    L of master mix into a white 384-well PCR plate.
    
  • Treat: Add 1

    
    L of Compound (final 10-50 
    
    
    
    M). Include DMSO-only control.
  • Run: Perform melt curve analysis on a qPCR machine (25°C to 95°C, ramp rate 0.05°C/s).

  • Analysis: Calculate the melting temperature (

    
    ) using the derivative of the fluorescence curve (
    
    
    
    ).

Interpretation: A positive shift (


C) indicates specific binding. A negative shift or distorted curve often indicates protein destabilization or aggregation.

Data Presentation & Analysis

Example Cross-Validation Data Matrix

Hypothetical data demonstrating the resolution of assay artifacts.

Compound IDTR-FRET

(nM)
Radiometric

(nM)
TSA

(

C)
Conclusion
7-OH-Benzazepinone (A) 4548+3.5Valid Hit
Derivative B (Nitro-sub) 12>10,000+0.2False Positive (Fluorescence Quencher)
Derivative C (Lipophilic) 150140-1.5Aggregator (Destabilizer)
Mechanism of Action Diagram

The benzazepinone scaffold typically targets the ATP-binding pocket of kinases.

MOA ATP_Pocket ATP Binding Pocket (Hinge Region) Interaction H-Bonding: (Backbone NH/CO) ATP_Pocket->Interaction Stabilizes Compound 7-OH-Benzazepinone Compound->ATP_Pocket Competes with ATP Inhibition Block Phosphotransfer Interaction->Inhibition

Figure 2: Simplified mechanism of ATP-competitive inhibition.

References

  • Reaction Biology. Kinase Assays: Radiometric vs. Fluorescence-Based. Reaction Biology Corp. [Link]

  • Totzke, F., et al. (2021).[3] "7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors."[3] Molecules, 26(6), 1633. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22245-90-5, 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one.[Link]

Sources

Comparative

A Comparative Analysis of 7-Hydroxy vs. 7-Chloro-tetrahydro-1-benzazepin-5-one: A Guide for Medicinal Chemists

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of 7-Hydroxy-tetrahydro-1-benzazepin-5-one and 7-Chloro-tetrahydro-1-benzazepin-5-one....

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of 7-Hydroxy-tetrahydro-1-benzazepin-5-one and 7-Chloro-tetrahydro-1-benzazepin-5-one. This document explores their synthetic pathways, physicochemical properties, and predicted pharmacological characteristics, offering insights to inform future drug discovery and development efforts.

The tetrahydro-1-benzazepin-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Substitutions on the aromatic ring of this heterocyclic system can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a comparative analysis of two key analogues: the 7-hydroxy and the 7-chloro substituted compounds. While the 7-chloro derivative is a known intermediate in the synthesis of pharmaceuticals such as the vasopressin V2 receptor antagonist Tolvaptan, the 7-hydroxy analogue is less documented. This analysis aims to bridge this knowledge gap by providing a comprehensive overview based on established chemical principles and available data.

Physicochemical and Pharmacological Profile: A Comparative Overview

The substitution at the 7-position of the tetrahydro-1-benzazepin-5-one core with either a hydroxyl or a chloro group is anticipated to impart distinct properties to the resulting molecules. The following table summarizes a comparison of their key characteristics, drawing from available data for the chloro-analogue and predicted properties for the hydroxy-analogue based on established structure-activity relationships.

Property7-Hydroxy-tetrahydro-1-benzazepin-5-one7-Chloro-tetrahydro-1-benzazepin-5-oneRationale for Comparison
Molecular Weight ~191.21 g/mol (Predicted)195.65 g/mol The chloro substituent imparts a slightly higher molecular weight.
LogP (Lipophilicity) Lower (Predicted)HigherThe hydroxyl group is more polar and will decrease lipophilicity compared to the chloro group. This can impact membrane permeability and oral absorption.[1]
Hydrogen Bonding Hydrogen Bond Donor & AcceptorHydrogen Bond Acceptor (weak)The hydroxyl group can participate in hydrogen bonding as both a donor and an acceptor, potentially leading to stronger interactions with biological targets. The chlorine atom is a weak hydrogen bond acceptor.
Electronic Effects Electron-donating (activating)Electron-withdrawing (deactivating), ortho-, para-directingThe hydroxyl group is an activating group, increasing electron density in the aromatic ring, which can affect reactivity and binding. The chloro group is a deactivating but ortho-, para-directing group.[2]
Metabolic Stability Potentially lowerGenerally higherThe hydroxyl group provides a site for phase II metabolism (e.g., glucuronidation, sulfation), which can lead to faster clearance. The chloro group can enhance metabolic stability by blocking potential sites of oxidation.[1]
Aqueous Solubility Higher (Predicted)LowerThe polar hydroxyl group is expected to increase aqueous solubility compared to the more nonpolar chloro group.
Biological Activity Unknown (Hypothesized to interact with different receptor subtypes or have altered potency compared to the chloro-analogue)Intermediate in the synthesis of vasopressin V2 receptor antagonists.[3]The difference in electronic and steric properties suggests the potential for differential biological activity and target selectivity.

Synthetic Pathways: A Tale of Two Substituents

The synthetic routes to these two analogues diverge based on the nature of the desired substituent at the 7-position.

Synthesis of 7-Chloro-tetrahydro-1-benzazepin-5-one

A known synthetic method for the 7-chloro analogue involves a multi-step process starting from 4-chloroaniline and succinic anhydride.[4] This pathway leverages an intramolecular Friedel-Crafts reaction to construct the seven-membered ring.

Synthesis_of_7_Chloro_tetrahydro_1_benzazepin_5_one A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)-4-oxobutanoic acid A->B Acylation C 7-Chloro-2,3-dihydro-1H-1-benzazepine-2,5(4H)-dione B->C Intramolecular Friedel-Crafts Acylation (AlCl3) D 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one C->D Reduction caption Synthetic workflow for 7-Chloro-tetrahydro-1-benzazepin-5-one.

Caption: Synthetic workflow for 7-Chloro-tetrahydro-1-benzazepin-5-one.

Proposed Synthesis of 7-Hydroxy-tetrahydro-1-benzazepin-5-one

Proposed_Synthesis_of_7_Hydroxy_tetrahydro_1_benzazepin_5_one A 3-Methoxyaniline Derivative B N-Protected 4-(3-methoxyphenylamino)butanoic acid A->B N-Alkylation & Protection C 7-Methoxy-tetrahydro-1-benzazepin-5-one B->C Intramolecular Friedel-Crafts Acylation D 7-Hydroxy-tetrahydro-1-benzazepin-5-one C->D Demethylation (e.g., BBr3 or HBr) caption Proposed synthetic workflow for 7-Hydroxy-tetrahydro-1-benzazepin-5-one.

Caption: Proposed synthetic workflow for 7-Hydroxy-tetrahydro-1-benzazepin-5-one.

Experimental Protocols

Detailed Protocol: Demethylation of 7-Methoxy-tetrahydro-1-benzazepin-5-one to 7-Hydroxy-tetrahydro-1-benzazepin-5-one

This protocol describes a general procedure for the demethylation of an aryl methyl ether using boron tribromide (BBr3), a common and effective reagent for this transformation.[3][5][6]

Materials:

  • 7-Methoxy-tetrahydro-1-benzazepin-5-one

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr3) solution (1M in DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: Dissolve 7-Methoxy-tetrahydro-1-benzazepin-5-one (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Addition of BBr3: Slowly add the BBr3 solution (1M in DCM, 2-3 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add methanol to quench the excess BBr3. Caution: The reaction is exothermic and generates HBr gas.

  • Work-up: Add saturated aqueous NaHCO3 solution to neutralize the acid. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure 7-Hydroxy-tetrahydro-1-benzazepin-5-one.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Discussion and Future Perspectives

The choice between a 7-hydroxy and a 7-chloro substituent on the tetrahydro-1-benzazepin-5-one scaffold presents a classic medicinal chemistry conundrum. The chloro group often enhances metabolic stability and membrane permeability, which can be advantageous for oral bioavailability.[1] However, the hydroxyl group offers the potential for crucial hydrogen bonding interactions with a biological target, which could lead to enhanced potency and selectivity. The increased polarity of the hydroxy analogue may also be beneficial for achieving a desired solubility profile.

Further investigation into the synthesis and biological evaluation of 7-Hydroxy-tetrahydro-1-benzazepin-5-one is warranted. A direct comparison of its activity against relevant biological targets alongside its 7-chloro counterpart would provide invaluable data for structure-activity relationship (SAR) studies. This could guide the design of future benzazepine-based therapeutics with optimized efficacy and pharmacokinetic profiles. For instance, exploring the impact of these substituents on the activity at G-protein coupled receptors (GPCRs) or ion channels, common targets for benzazepine derivatives, would be a logical next step.

References

  • O-Demethylation | Chem-Station Int. Ed. (2024). Available at: [Link]

  • Synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. Molbase. Available at: [Link]

  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3) - Common Organic Chemistry. Available at: [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC. (2015). Available at: [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. (2023). Available at: [Link]

  • Dimethylation with BBr3? - ResearchGate. (2018). Available at: [Link]

  • Demethylation of an aryl methoxy group. : r/chemistry - Reddit. (2017). Available at: [Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability - ResearchGate. (2025). Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (2022). Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Semantic Scholar. Available at: [Link]

  • Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent - ResearchGate. Available at: [Link]

  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - ResearchGate. Available at: [Link]

  • Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Derivative 7–9 discussed in the paper. - ResearchGate. Available at: [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery | ChemRxiv. (2022). Available at: [Link]

  • Process for the synthesis of benzazepine derivatives - Google Patents.
  • Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents.
  • Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues - ResearchGate. (2025). Available at: [Link]

  • A New Series of Tungstophosphoric Acid-Polymeric Matrix Catalysts: Application in the Green Synthesis of 2-Benzazepines and Anal - CONICET. (2022). Available at: [Link]

  • Ready access to 7,8-dihydroindolo[2,3-d][3]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction - Beilstein Journals. (2022). Available at: [Link]

  • Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PMC. Available at: [Link]

  • A Review of the Biological Activity of Amidrazone Derivatives - MDPI. (2022). Available at: [Link]

  • Multicomponent pattern and biological activities of seven Asphodeline taxa: potential sources of natural-functional ingredients for bioactive formulations - PMC. Available at: [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - MDPI. (2022). Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the In Vivo Validation of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one

An Objective Comparison of Preclinical Efficacy and Translation from Bench to Animal Model Introduction: The Promise of the Benzazepinone Scaffold The benzazepine and benzazepinone core structures are privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Preclinical Efficacy and Translation from Bench to Animal Model

Introduction: The Promise of the Benzazepinone Scaffold

The benzazepine and benzazepinone core structures are privileged scaffolds in medicinal chemistry, forming the basis of compounds with a wide range of biological activities.[1] Derivatives have been investigated as cardiovascular agents, selective dopamine D1 receptor antagonists, and nonpeptide vasopressin V2 receptor antagonists.[2][3][4] More recently, certain benzazepine derivatives have shown significant potential as multi-target-directed ligands against neurodegeneration, particularly by modulating N-methyl-D-aspartate (NMDA) receptors to protect against excitotoxicity, a key pathological event in diseases like Alzheimer's.[5]

This guide focuses on a specific analogue, 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (hereafter referred to as BZ-7H ). For the purpose of this technical guide, we will proceed based on a plausible and compelling hypothetical in vitro finding:

  • Hypothetical In Vitro Finding: In primary rat hippocampal neuron cultures, BZ-7H demonstrates potent neuroprotective activity against glutamate-induced excitotoxicity. Further mechanistic studies suggest it acts as a non-competitive antagonist at the NMDA receptor, similar to other reported benzazepines.[5]

This guide provides the comprehensive framework for validating this promising in vitro result in a living system, comparing its performance against a clinically relevant alternative and providing the detailed experimental blueprints necessary for researchers in drug development.

The In Vitro to In Vivo Translation Imperative: Bridging the Preclinical Gap

While in vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies, their predictive power for clinical success is limited.[6] A compound's journey from a petri dish to a living organism introduces a labyrinth of physiological variables, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[7] Numerous promising neuroprotective agents have proven effective in animal models only to fail in human trials, highlighting the critical need for methodologically rigorous preclinical animal testing to de-risk clinical candidates.[8]

The primary objective of the following protocols is to systematically evaluate BZ-7H's behavior and efficacy in vivo, establishing whether its cellular-level neuroprotection translates into a meaningful therapeutic effect in a complex biological system.

Phase 1: Foundational In Vivo Pharmacokinetics (PK)

Before assessing efficacy, we must first understand how the drug behaves within the animal model. A foundational pharmacokinetic (PK) study is non-negotiable as it informs dose selection, dosing frequency, and route of administration for subsequent efficacy trials.[7][9] It answers the fundamental question: does the compound reach the target tissue (the brain) at a sufficient concentration and for a sufficient duration to exert a biological effect?

Experimental Protocol: Rodent Single-Dose Pharmacokinetic Study

This protocol outlines a standard PK study in Sprague-Dawley rats to determine key parameters following both intravenous (IV) and oral (PO) administration.

Objective: To determine the absolute bioavailability, clearance, volume of distribution, and elimination half-life of BZ-7H.

Materials:

  • BZ-7H, analytical grade

  • Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% Saline)

  • Vehicle for PO administration (e.g., 0.5% Carboxymethylcellulose in water)

  • Sprague-Dawley rats (male, 8-10 weeks old, n=3 per group)

  • Standard laboratory equipment for dosing (syringes, gavage needles) and blood collection (EDTA tubes, centrifuge)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Acclimatization: Acclimate animals for at least 7 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.

  • Dosing:

    • IV Group: Administer BZ-7H via tail vein injection at a dose of 2 mg/kg.

    • PO Group: Administer BZ-7H via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein into EDTA tubes at the following time points:

    • IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately following collection, centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of BZ-7H in rat plasma.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time profiles.[7][10]

Data Presentation: Key Pharmacokinetic Parameters

The results of this study should be summarized as follows to allow for clear interpretation and comparison.

ParameterAbbreviationIV Administration (2 mg/kg)PO Administration (10 mg/kg)UnitDescription
Max ConcentrationCmaxN/AValueng/mLThe highest observed drug concentration.
Time to Max Conc.TmaxN/AValuehTime at which Cmax is reached.
Area Under CurveAUC(0-t)ValueValueh*ng/mLTotal drug exposure over time.
Half-lifet1/2ValueValuehTime for drug concentration to reduce by half.
ClearanceCLValueN/AmL/h/kgVolume of plasma cleared of drug per unit time.
Volume of DistributionVssValueN/AL/kgThe theoretical volume the drug occupies.
BioavailabilityF%N/AValue%Fraction of oral dose reaching systemic circulation.

Table 1: Example template for summarizing pharmacokinetic data for BZ-7H.

Phase 2: Designing a Comparative In Vivo Efficacy Study

With a foundational understanding of BZ-7H's pharmacokinetics, the next step is to design an efficacy study that is both scientifically robust and clinically relevant. This involves selecting an appropriate animal model and a suitable comparator drug.

Comparator Selection: The Clinical Benchmark

Given BZ-7H's hypothesized mechanism as an NMDA receptor antagonist, Memantine is an ideal comparator. It is an FDA-approved, non-competitive NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease. Comparing BZ-7H to Memantine provides a direct benchmark against a clinically validated agent with a similar mechanism.

Animal Model Selection: Mimicking Human Pathology

Choosing the right animal model is paramount. While no single model perfectly recapitulates human neurodegenerative disease, neurotoxin-based models are well-established for testing neuroprotective strategies.[11][12] For this guide, we will use the intracerebroventricular (ICV) amyloid-beta (Aβ₁₋₄₂) rat model of Alzheimer's-like toxicity. This model is highly relevant as Aβ oligomers are known to induce synaptic dysfunction and neuronal death, in part through the overactivation of NMDA receptors.[5]

G cluster_0 In Vitro Discovery cluster_1 In Vivo Validation Workflow cluster_2 Decision Point vitro_discovery BZ-7H shows neuroprotection in cell culture (vs. excitotoxicity) pk_study Phase 1: Foundational PK Study (Rat, IV & PO) vitro_discovery->pk_study Transition to in vivo model_select Phase 2: Model & Comparator Selection (Aβ₁₋₄₂ Rat Model, Memantine) pk_study->model_select Inform Dosing Strategy efficacy_study Phase 3: Head-to-Head Efficacy Study model_select->efficacy_study Define Study Parameters data_analysis Data Analysis & Interpretation efficacy_study->data_analysis Generate Endpoints go_nogo Go/No-Go for further development (e.g., chronic toxicology) data_analysis->go_nogo Evaluate Efficacy & Safety

Caption: Workflow from in vitro discovery to in vivo validation decision.

Phase 3: Protocol for Head-to-Head Neuroprotective Efficacy

Objective: To compare the neuroprotective efficacy of BZ-7H against Memantine in a rat model of Aβ₁₋₄₂-induced cognitive impairment and neuronal damage.

Materials:

  • Aβ₁₋₄₂ peptide (oligomerized prior to use)

  • BZ-7H and Memantine

  • Stereotaxic apparatus for surgery

  • Morris Water Maze (MWM) or similar cognitive testing apparatus

  • Reagents for immunohistochemistry (e.g., anti-NeuN antibody, anti-GFAP antibody)

Experimental Design:

  • Animals: Male Wistar rats (250-300g).

  • Study Groups (n=10-12 per group):

    • Sham + Vehicle: ICV injection of vehicle; daily treatment with drug vehicle.

    • Aβ₁₋₄₂ + Vehicle: ICV injection of Aβ₁₋₄₂; daily treatment with drug vehicle.

    • Aβ₁₋₄₂ + BZ-7H (Low Dose): ICV Aβ₁₋₄₂; daily treatment with BZ-7H (e.g., 5 mg/kg, p.o.).

    • Aβ₁₋₄₂ + BZ-7H (High Dose): ICV Aβ₁₋₄₂; daily treatment with BZ-7H (e.g., 15 mg/kg, p.o.).

    • Aβ₁₋₄₂ + Memantine: ICV Aβ₁₋₄₂; daily treatment with Memantine (e.g., 10 mg/kg, p.o.). (Note: Doses for BZ-7H should be informed by the Phase 1 PK study to ensure adequate brain exposure.)

Methodology:

  • Aβ₁₋₄₂ Infusion (Day 0): Anesthetize rats and place them in a stereotaxic frame. Infuse oligomerized Aβ₁₋₄₂ (e.g., 5 µL containing 10 µg) or vehicle bilaterally into the lateral ventricles.

  • Drug Treatment (Day 1 to Day 21): Begin daily oral gavage administration of the assigned treatment (vehicle, BZ-7H, or Memantine).

  • Cognitive Assessment (Day 15 to Day 20): Conduct behavioral testing using the Morris Water Maze to assess spatial learning and memory. Record key parameters:

    • Escape Latency: Time taken to find the hidden platform.

    • Path Length: Distance traveled to find the platform.

    • Probe Trial (Day 21): Remove the platform and measure the time spent in the target quadrant.

  • Euthanasia and Tissue Collection (Day 22): Euthanize animals and perfuse brains. Collect brain tissue for histological analysis.

  • Immunohistochemistry: Section the hippocampus and cortex. Perform staining for:

    • NeuN: To quantify surviving neurons in the CA1 region of the hippocampus.

    • GFAP: To assess astrogliosis, a marker of neuroinflammation.

G Day0 Day 0: Stereotaxic Surgery (ICV Aβ₁₋₄₂ Infusion) Day1_21 Day 1-21: Daily Oral Dosing (Vehicle, BZ-7H, or Memantine) Day0->Day1_21 Day15_20 Day 15-20: Behavioral Testing (Morris Water Maze) Day1_21->Day15_20 Day22 Day 22: Euthanasia & Tissue Collection Day15_20->Day22 Analysis Endpoint Analysis: Cognitive & Histological Outcomes Day22->Analysis

Caption: Timeline for the comparative in vivo efficacy study.

Data Presentation and Interpretation

Objective comparison requires clear, quantitative data presentation. The results from the efficacy study should be summarized in tables for easy evaluation.

Table 2: Comparative Cognitive Performance (Morris Water Maze)
Treatment GroupMean Escape Latency (Day 20) (s)Time in Target Quadrant (Probe Trial) (s)
Sham + Vehicle15 ± 325 ± 4
Aβ₁₋₄₂ + Vehicle55 ± 8 **8 ± 2 **
Aβ₁₋₄₂ + BZ-7H (Low Dose)40 ± 6 *15 ± 3 *
Aβ₁₋₄₂ + BZ-7H (High Dose)25 ± 4 *#20 ± 4 *#
Aβ₁₋₄₂ + Memantine30 ± 5 *18 ± 3 *

*Values are hypothetical means ± SEM. **p<0.01 vs. Sham; *p<0.05 vs. Aβ₁₋₄₂+Vehicle; #p<0.05 vs. Aβ₁₋₄₂+Memantine.

Table 3: Comparative Histological Outcomes (Hippocampal CA1 Region)
Treatment GroupNeuN-Positive Cell Count (cells/mm²)GFAP Immunoreactivity (% Area)
Sham + Vehicle5000 ± 3005 ± 1
Aβ₁₋₄₂ + Vehicle2100 ± 250 **25 ± 4 **
Aβ₁₋₄₂ + BZ-7H (Low Dose)3000 ± 280 *18 ± 3 *
Aβ₁₋₄₂ + BZ-7H (High Dose)4200 ± 320 *#10 ± 2 *#
Aβ₁₋₄₂ + Memantine3800 ± 300 *12 ± 2 *

*Values are hypothetical means ± SEM. **p<0.01 vs. Sham; *p<0.05 vs. Aβ₁₋₄₂+Vehicle; #p<0.05 vs. Aβ₁₋₄₂+Memantine.

Interpretation:

  • Efficacy of BZ-7H: The primary goal is to see if BZ-7H treatment results in a statistically significant improvement in both cognitive and histological endpoints compared to the Aβ₁₋₄₂ + Vehicle group.

  • Dose-Response: A clear dose-response relationship, where the high dose provides greater protection than the low dose, strengthens the evidence for a specific drug effect.

  • Comparison to Memantine: The critical comparison is between the BZ-7H high dose group and the Memantine group. If BZ-7H shows a statistically significant improvement over Memantine (as indicated by the '#' symbol in the hypothetical data), it suggests a potential for a superior therapeutic profile. Non-inferiority or equivalence would also be a positive outcome for a novel chemical entity.

Conclusion and Forward Path

This guide outlines a rigorous, phased approach to the in vivo validation of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (BZ-7H), translating a promising hypothetical in vitro finding into a preclinical proof-of-concept. By systematically characterizing its pharmacokinetic profile and then evaluating its efficacy head-to-head against a clinical benchmark in a relevant disease model, researchers can make a data-driven "Go/No-Go" decision.

A positive outcome from this validation workflow—demonstrating acceptable bioavailability, brain penetration, and efficacy equal or superior to the standard of care—would provide a strong rationale to advance BZ-7H into the next stages of preclinical development, including multi-dose toxicology studies and IND-enabling research.

References

  • Frontiers. (2024, January 7). New insights in animal models of neurotoxicity-induced neurodegeneration. Available from: [Link]

  • Nature. (n.d.). Animal Models of Parkinson's Disease: limits and relevance to neuroprotection studies. Available from: [Link]

  • Neurology Reviews. (n.d.). NEW THERAPIES ARE PROMISING IN ANIMAL MODELS OF HUMAN NEUROLOGIC DISEASE. Available from: [Link]

  • Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies. Available from: [Link]

  • ResearchGate. (n.d.). Current Trends in the Animal Models for Screening of Nootropic Agents. Available from: [Link]

  • AHA/ASA Journals. (2008, December 12). Methodological Quality of Animal Studies of Neuroprotective Agents Currently in Phase II/III Acute Ischemic Stroke Trials. Available from: [Link]

  • PubMed. (2017, November 15). Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity. Available from: [Link]

  • PubMed. (2003, April 3). Cardiovascular hybrid drugs: new benzazepinone derivatives as bradycardic agents endowed with selective beta1-non-competitive antagonism. Available from: [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Available from: [Link]

  • MDPI. (2020, March 2). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Available from: [Link]

  • PMC. (2021, March 14). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Available from: [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Pharmacological Characterization of Some Benzazepinone Derivatives. Available from: [Link]

  • FDA. (2025, July 29). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. Available from: [Link]

  • PubMed. (1999, August). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl ]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. Available from: [Link]

  • NCBI. (2006, March 17). (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[11C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. Available from: [Link]

  • PubMed. (2012, April 20). Concise synthesis of 2-benzazepine derivatives and their biological activity. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one

[1] Executive Summary: Operational Directive Immediate Action Required: All waste streams containing 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (hereafter referred to as 7-HTB ) must be segregated for High-Temperatu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Operational Directive

Immediate Action Required: All waste streams containing 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (hereafter referred to as 7-HTB ) must be segregated for High-Temperature Incineration .

Do NOT dispose of this compound via municipal waste, sink drainage, or standard chemical landfill. As a pharmaceutical intermediate with a benzazepine core (structurally related to bioactive agents like Tolvaptan), it must be managed as a Potentially Bioactive Substance to prevent environmental accumulation and aquatic toxicity.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. 7-HTB is not just "organic waste"; it is a polyfunctional scaffold containing a phenolic hydroxyl , a secondary amine , and a ketone .

PropertyCharacteristicDisposal Implication
Functional Groups Phenol (C7-OH), Secondary Amine (N1), Ketone (C5=O)Incompatible with Strong Oxidizers. Phenolic moieties can undergo rapid oxidation; amines can react violently with oxidizing acids (e.g., Nitric Acid).
Physical State Solid (Powder/Crystalline)High inhalation risk during transfer. Static discharge is a potential ignition source for dust clouds.
Bioactivity Benzazepine DerivativePotential V2 receptor affinity.[1] Must be treated as Aquatic Toxic (H412) and Acute Toxic (Oral) (H301) .
RCRA Status Non-Listed (Generator Knowledge applies)Unless TCLP proves otherwise, treat as Non-Regulated Chemical Waste but manage as Hazardous Incineration Waste .
Pre-Disposal Stabilization

Before moving waste to the central accumulation area, ensure the material is stable.

  • For Pure Solids: No chemical treatment required. Ensure the container is anti-static to prevent dust explosion hazards.

  • For Mother Liquors/Solutions:

    • Acids: If 7-HTB is dissolved in an acidic mobile phase (e.g., TFA/Water), neutralize to pH 6-8 using Sodium Bicarbonate before consolidating into organic waste drums to prevent long-term container corrosion.

    • Oxidizers: If the waste stream contains oxidizers (e.g., peroxides from a reaction workup), quench immediately with a reducing agent (e.g., Sodium Thiosulfate) before adding the 7-HTB waste. Failure to do this creates a "time-bomb" due to the phenolic oxidation potential.

Step-by-Step Disposal Workflow
A. Solid Waste (Pure Compound, Contaminated PPE, Weigh Boats)
  • Containment: Place the solid material in a clear, 4-mil polyethylene bag.

  • Double Bagging: Place the first bag inside a second bag (or a rigid wide-mouth HDPE jar if the mass > 50g).

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one.

    • Hazard Checkbox: Toxic, Irritant.

  • Consolidation: Deposit into the Solid Incineration Drum (typically a fiber drum with a plastic liner).

B. Liquid Waste (Reaction Mixtures, Rinsates)
  • Solvent Compatibility Check:

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate, Toluene.

    • Incompatible: Concentrated Nitric Acid, Perchloric Acid, Chromic Acid.

  • Segregation:

    • If halogenated solvents (DCM, Chloroform) are present: Halogenated Waste Stream .

    • If only non-halogenated solvents (MeOH, EtOAc) are present: Non-Halogenated Waste Stream .

  • Transfer: Pour into the appropriate safety can (carboy) using a funnel with a flame arrestor.

  • Log: Record the volume and estimated concentration of 7-HTB on the waste log immediately.

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision points for segregating 7-HTB waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 7-HTB Assess Assess Physical State Start->Assess Solid Solid Waste (Powder, PPE, Wipes) Assess->Solid Dry Liquid Liquid Waste (Mother Liquor, Rinsate) Assess->Liquid Wet Bagging Double Bag (4-mil Poly) & Label 'Toxic' Solid->Bagging HalogenCheck Contains Halogenated Solvents? (DCM, CHCl3) Liquid->HalogenCheck StreamHalo Stream A: Halogenated Organic HalogenCheck->StreamHalo Yes StreamNonHalo Stream B: Non-Halogenated Organic HalogenCheck->StreamNonHalo No Incinerate Final Disposal: High-Temp Incineration Bagging->Incinerate Fiber Drum StreamHalo->Incinerate StreamNonHalo->Incinerate

Figure 1: Decision matrix for segregating 7-HTB waste based on physical state and solvent composition.

Emergency Spill Procedures

In the event of a spill outside of a containment hood, follow this protocol.

PPE Required:

  • Respiratory: N95 or P100 respirator (Dust hazard).

  • Skin: Double Nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Chemical Safety Goggles.

Protocol:

  • Isolate: Evacuate the immediate area (10 ft radius). Mark the zone.

  • Stabilize:

    • Powder Spill: Cover gently with wet paper towels (dampened with water) to prevent dust aerosolization. Do not dry sweep.

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or Polypropylene pads).

  • Collect: Scoop the wet material/absorbent into a wide-mouth jar.

  • Clean: Wipe the surface with a soap/water solution, followed by an Ethanol wipe.

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste (see Section 3A).

Regulatory Compliance & Waste Codes

While 7-HTB is not explicitly listed on the EPA "P-List" or "U-List" (40 CFR 261.33), the "Generator Knowledge" clause (40 CFR 262.11) mandates that we manage it based on its toxicity profile.

Regulatory BodyClassificationWaste Code Assignment
US EPA (RCRA) Characteristic/ListedD001 (If in ignitable solvent) or Non-Regulated (if solid). Recommendation: Code as State-Regulated or Lab Pack for Incineration.
EU CLP Hazardous SubstanceH301 (Toxic if swallowed), H412 (Harmful to aquatic life).
DOT (Transport) Hazard ClassClass 6.1 (Toxic Solids) if shipping pure material.

Final Verification: Always verify with your institution's EHS (Environmental Health & Safety) officer, as local state regulations (e.g., California Title 22) may be stricter than federal guidelines.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Tolvaptan (Benzazepine derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one

Topic: Immediate Hazard Assessment & Compound Identity[1][2] Compound Identity: Chemical Name: 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one[1][2][3] CAS Number: 1782194-16-4 [1][1][2][3] Molecular Formula: C₁₀H₁₁NO₂[4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Immediate Hazard Assessment & Compound Identity[1][2]

Compound Identity:

  • Chemical Name: 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one[1][2][3]

  • CAS Number: 1782194-16-4 [1][1][2][3]

  • Molecular Formula: C₁₀H₁₁NO₂[4][1]

  • Structural Class: Benzazepine derivative (Phenolic ketone)[4][1][2]

Risk Profile (Precautionary Principle): While specific toxicological data (LD50) for this exact isomer is limited in public registries, its structural analogs (e.g., 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, CAS 160129-45-3) are classified as Skin and Eye Irritants (H315, H319) and Respiratory Irritants (H335) [2].[1][2] Furthermore, as a phenolic benzazepine, it possesses structural motifs common in bioactive pharmaceutical intermediates, necessitating a "Potent Compound" handling protocol until specific potency data rules otherwise.[4]

Primary Hazards:

  • Inhalation: Fine dust generation during weighing can severely irritate the upper respiratory tract.[4]

  • Dermal Absorption: The phenolic hydroxyl group increases polarity, potentially facilitating absorption through skin or interaction with proteins (sensitization risk).[4]

  • Chemical Stability: The 7-hydroxy group is susceptible to oxidation.[4][1] Handling under air without precautions may degrade the compound, leading to unknown degradation products.[4]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a Risk-Based Approach rather than a generic checklist.

PPE CategoryRequirementTechnical Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[4][1][2] The fine powder nature of the solid creates a risk of airborne particulate entering the eye from the side.[4] Goggles provide a complete seal.[4]
Hand Protection Double Nitrile Gloves (Min.[4] 0.11 mm thickness)Layering Strategy: 1. Inner Glove: Standard Nitrile (inspection layer).2.[4] Outer Glove: Long-cuff Nitrile (protection layer).Why Nitrile?[1][2] Latex is permeable to many organic solvents used to solubilize this compound (e.g., DMSO, Methanol).[4] Nitrile offers superior chemical resistance.[4]
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Primary Control: All open handling must occur inside a certified chemical fume hood.Secondary: If hood work is impossible (e.g., equipment maintenance), a fit-tested N95 or P100 respirator is required to prevent dust inhalation.[4][1][2]
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Standard lab coats leave wrists exposed.[4][1] Disposable Tyvek sleeves bridge the gap between the glove cuff and the lab coat, preventing skin exposure during reaching movements.[4]

Operational Handling Protocols

A. Storage & Stability
  • Environment: Store at 2–8°C (Refrigerator).

  • Atmosphere: The phenolic moiety is oxidation-sensitive.[4][1][2] Purge the headspace with Argon or Nitrogen after every use.[4]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and leaching.

B. Weighing & Solubilization Workflow
  • Step 1: Preparation:

    • Place the analytical balance inside the fume hood or use a powder containment enclosure.[4]

    • Prepare a "wet waste" beaker with 10% bleach or surfactant solution inside the hood for immediate disposal of contaminated spatulas/wipes.[4]

  • Step 2: Transfer:

    • Use an antistatic gun if the powder is static-charged (common with dry benzazepines) to prevent "jumping" of particles.[4][1][2]

    • Never return excess compound to the stock bottle.[4]

  • Step 3: Solubilization:

    • Preferred Solvents: DMSO, Methanol, or DMF.[4]

    • Procedure: Add solvent slowly to the solid.[4] Benzazepinones can exhibit mild exotherms upon solvation.[4] Vortex in a closed tube; do not sonicate in an open vessel to avoid aerosolization.[4]

C. Reaction Setup (Inert Conditions)

Due to the 7-hydroxy group, reactions should be run under inert atmosphere to prevent quinone formation (oxidation product).[4][1][2]

  • Protocol: Evacuate the reaction vessel and backfill with Nitrogen (x3 cycles) before adding the benzazepinone solution.

Visualization: Safe Handling Logic Flow

The following diagram outlines the decision-making process for handling this compound safely, integrating engineering controls with PPE.

SafeHandling Start Start: Handling 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one FormCheck Is the compound Solid or in Solution? Start->FormCheck Solid Solid (Powder) FormCheck->Solid Powder Solution Solution (Dissolved) FormCheck->Solution Liquid StaticCheck Is Powder Static? Solid->StaticCheck AntiStatic Use Anti-Static Gun + Draft Shield StaticCheck->AntiStatic Yes Weighing Weigh inside Fume Hood (No Open Bench Work) StaticCheck->Weighing No AntiStatic->Weighing Waste Disposal: High-Temp Incineration (Hazardous Stream) Weighing->Waste Contaminated Wipes GloveCheck Check Solvent Compatibility (DMSO/MeOH -> Nitrile) Solution->GloveCheck Transfer Transfer via Syringe/Pipette (Avoid Pouring) GloveCheck->Transfer Transfer->Waste Excess Liquid

Caption: Decision logic for minimizing exposure risk during solid vs. liquid handling phases.

Emergency & Disposal Procedures

Spill Response
  • Solid Spill: Do NOT sweep. Sweeping generates dust.[4]

    • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.[4][1]

    • Wipe up the damp material to capture particulates.[4]

    • Place all waste in a sealed bag labeled "Hazardous Solid Waste."[4]

  • Liquid Spill: Absorb with vermiculite or sand.[4] Do not use combustible materials (sawdust) if the solvent is flammable.[4][1]

Disposal
  • Classification: Hazardous Chemical Waste (Non-halogenated organic or Halogenated depending on solvent).[4][1]

  • Method: High-temperature incineration.[4][1][2]

  • Prohibition: Never dispose of down the drain. The benzazepine scaffold is biologically active and persistent in water systems.[4]

References

  • PubChem . (2024).[4] Compound Summary: 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.[1][2][5] National Library of Medicine.[4] Retrieved from [Link][4][1]

Sources

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